molecular formula C8H3ClFNO2 B2623899 4-Chloro-3-cyano-2-fluorobenzoic acid CAS No. 1628684-15-0

4-Chloro-3-cyano-2-fluorobenzoic acid

Cat. No.: B2623899
CAS No.: 1628684-15-0
M. Wt: 199.57
InChI Key: HCIDUHQPCWSXOZ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0) is a multifunctional benzoic acid derivative of significant interest in advanced chemical and pharmaceutical research. Its molecular formula is C₈H₃ClFNO₂, with an average molecular mass of 199.565 Da . This compound serves as a valuable synthetic intermediate, or building block, in organic synthesis and drug discovery campaigns. Its structure incorporates three distinct functional groups—a carboxylic acid, a chloro substituent, and a nitrile (cyano) group—on a fluorinated aromatic ring, making it a versatile precursor for constructing more complex molecules. Recent patent literature highlights the application of this compound and its derivatives in the development of novel small molecules that mediate targeted protein degradation, an emerging therapeutic strategy . Specifically, research indicates its use in compounds designed to degrade cyclin-dependent kinase 2 (CDK2), a protein target of high relevance in oncology for the treatment of various solid and liquid tumors . As a benzoic acid derivative, it can be utilized in studies exploring protein labeling and proteolysis, though its specific role is as a chemical intermediate rather than a direct label . 4-Chloro-3-cyano-2-fluorobenzoic acid is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-cyano-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDUHQPCWSXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and fine chemical synthesis, the molecule 4-Chloro-3-cyano-2-fluorobenzoic acid represents a class of highly functionalized intermediates. Such compounds are pivotal as building blocks for novel pharmaceuticals and agrochemicals.[1][2] Their poly-functional nature, however, presents a significant analytical challenge, demanding a rigorous, multi-technique approach to confirm identity, structure, and purity. The presence of positional isomers, which may possess different toxicological or pharmacological profiles, makes absolute certainty in structural analysis not just a quality control metric, but a fundamental pillar of scientific and regulatory integrity.[3]

This guide provides a comprehensive framework for the structural elucidation of 4-Chloro-3-cyano-2-fluorobenzoic acid. It is designed for researchers and analytical scientists, moving beyond rote procedural descriptions to explain the causal reasoning behind methodological choices. We will explore how a synergistic application of spectroscopic and chromatographic techniques provides a self-validating system for analysis, ensuring the highest degree of confidence in the final structural assignment. Modern analytical techniques are essential for obtaining detailed information regarding molecular structure, functional groups, and chemical characteristics, which is critical during drug development.[4]

Part 1: Foundational Physicochemical & Structural Overview

Before delving into complex instrumentation, a foundational understanding of the molecule's properties is essential. This initial characterization provides the basis for selecting appropriate analytical techniques and interpreting the resulting data.

Molecular Identity and Properties

The subject of our analysis is a substituted benzoic acid with the following key features:

  • Carboxylic Acid: The primary functional group, conferring acidic properties and providing a key handle for derivatization and analysis.

  • Aromatic Ring: A benzene ring substituted with three distinct electron-withdrawing groups.

  • Halogen Substituents: A chlorine at position 4 and a fluorine at position 2. The presence of these halogens significantly influences the electronic environment of the ring.

  • Nitrile Group: A cyano (C≡N) group at position 3.

These features are summarized in the table below.

PropertyValueSource
Chemical Name 4-Chloro-3-cyano-2-fluorobenzoic acidN/A
CAS Number 1628684-15-0[5]
Molecular Formula C₈H₃ClFNO₂[5]
Molecular Weight 199.57 g/mol [5]
Physical Form Solid[5]
Purity (Typical) ≥ 97%[5]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed[6]

Part 2: The Core Analytical Workflow: An Integrated Approach

A single analytical technique is insufficient for the complete characterization of a complex molecule like 4-Chloro-3-cyano-2-fluorobenzoic acid. True confidence is achieved by integrating orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. This integrated workflow forms a self-validating loop, minimizing the risk of misinterpretation.

G cluster_0 Initial Characterization & Purity cluster_1 Structural Elucidation cluster_2 Final Confirmation Sample Test Sample HPLC HPLC-UV Analysis (Purity & Isomer Check) Sample->HPLC Primary Purity TLC TLC Screening (Rapid Purity) Sample->TLC Reaction Monitoring HRMS High-Resolution MS (Elemental Composition) HPLC->HRMS If pure Data Integrated Data Analysis HPLC->Data TLC->Data MSMS Tandem MS (MS/MS) (Fragmentation Pattern) NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) (Connectivity & Skeleton) HRMS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR FTIR->Data Structure Validated Structure & Purity Report Data->Structure Confirmation G Parent [M-H]⁻ m/z 197.97 Frag1 Loss of CO₂ (-44 Da) Parent->Frag1 Frag2 Loss of HCN (-27 Da) Parent->Frag2 Product1 [C₇H₂ClFNO]⁻ m/z 153.97 Frag1->Product1 Product2 [C₇H₃ClFO₂]⁻ m/z 170.98 Frag2->Product2

Caption: Predicted key fragmentation pathways for [M-H]⁻ of the target molecule in MS/MS.

Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.

  • Expertise & Causality: The FTIR spectrum provides a "fingerprint" of the molecule's vibrational modes.

    • O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

    • C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

    • C≡N Stretch: A sharp, medium-intensity absorption is expected in the 2220-2240 cm⁻¹ region, which is a definitive indicator of the nitrile group. [7] * C-X Bonds & Aromatic Ring: The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to the aromatic C=C stretching, C-H bending, and the C-Cl and C-F stretching vibrations.

Part 4: Chromatographic Analysis for Purity and Isomer Control

Spectroscopy confirms the structure, but chromatography confirms the purity and ensures the absence of closely related isomers. For substituted benzoic acids, separation from positional isomers is a common and critical challenge. [3][8]

High-Performance Liquid Chromatography (HPLC)
  • Trustworthiness: HPLC is the gold standard for quantifying the purity of small molecule drug candidates and intermediates. [4][9][10]A well-developed method provides robust and reproducible data.

  • Experimental Protocol: Reversed-Phase HPLC with UV Detection

    • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). [10] 2. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Deionized water with 0.1% Phosphoric Acid or Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Phosphoric Acid or Formic Acid.

      • Causality: The addition of acid to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a neutral state. This prevents peak tailing and provides sharp, symmetrical peaks with consistent retention times. [10] 4. Gradient: A typical gradient would run from 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a preliminary UV scan (likely ~254 nm).

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. [10] 8. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The structural analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By combining the definitive connectivity information from multinuclear NMR, the precise mass and elemental composition from HRMS, the functional group confirmation from FTIR, and the quantitative purity assessment from HPLC, a complete and trustworthy characterization is achieved. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from this versatile chemical intermediate.

References

  • Wen, D., & Olesik, S. V. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. Available at: [Link]

  • Chen, X., Xiong, Z., Yang, M., & Gong, Y. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(iv) coordination by mass spectrometry. Chemical Communications. Available at: [Link]

  • Chen, X., Xiong, Z., Yang, M., & Gong, Y. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. RSC Publishing. Available at: [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: [Link]

  • Xiong, Z., et al. (2023). Discrimination and quantitation of halobenzoic acid isomers upon Th(IV) coordination by mass spectrometry. ResearchGate. Available at: [Link]

  • Pharma Tutor. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. Available at: [Link]

  • UCLA. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available at: [Link]

  • ResearchGate. (2026). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules. Available at: [Link]

  • PubChem. (2025). 4-Chloro-3-cyanobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Available at: [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Available at: [Link]

  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Tsedev, N., & Urbansky, E. T. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopy kinetic study of the formation of 9a from 3-fluorobenzoic acid. Available at: [Link]

  • Chromatography Today. (n.d.). Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available at: [Link]

  • ACS Omega. (2023). Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent. Available at: [Link]

Sources

Physicochemical Profiling: Acidity and pKa Determinants of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0) represents a highly functionalized aromatic scaffold often utilized as an intermediate in the synthesis of agrochemicals and kinase inhibitors. Its unique substitution pattern—featuring an ortho-fluorine, meta-cyano, and para-chlorine—creates a synergistic electron-withdrawing environment that significantly enhances acidity compared to the parent benzoic acid.

This guide provides a rigorous analysis of the molecule’s acidity.[1] It synthesizes theoretical predictions based on Hammett substituent constants with a validated experimental protocol (Yasuda-Shedlovsky extrapolation) designed to overcome the solubility challenges inherent to this lipophilic acid.

Structural Analysis & Electronic Determinants

The acidity of a benzoic acid derivative is dictated by the stability of its conjugate base (carboxylate anion). For 4-Chloro-3-cyano-2-fluorobenzoic acid, three distinct electronic vectors converge to stabilize this anion, driving the pKa value downward from the benzoic acid baseline (4.20).

The Ortho-Fluorine Effect (Primary Driver)

The fluorine atom at the C2 position exerts the most profound influence. Unlike larger halogens (Br, I), fluorine is small enough to minimize steric twisting of the carboxyl group out of the aromatic plane, maintaining conjugation.

  • Mechanism: Strong inductive withdrawal (-I) through the

    
    -bond framework pulls electron density from the carboxylate.
    
  • Reference Benchmark: 2-Fluorobenzoic acid has a pKa of 3.27 , a

    
    pKa of -0.93 relative to benzoic acid.
    
The Meta-Cyano Contribution

The cyano group (-CN) at C3 is a potent electron-withdrawing group (EWG).

  • Mechanism: It operates via both inductive (-I) and mesomeric (-M) effects. Being in the meta position relative to the carboxyl, the inductive effect dominates.

  • Reference Benchmark: 3-Cyanobenzoic acid has a pKa of 3.60 , a

    
    pKa of -0.60.
    
The Para-Chloro Contribution

The chlorine at C4 provides a supplementary, albeit weaker, withdrawing effect.

  • Mechanism: Chlorine exerts -I withdrawal but also has a weak +M (resonance donation) effect. The net result is mild deactivation of the ring.

  • Reference Benchmark: 4-Chlorobenzoic acid has a pKa of 3.98 , a

    
    pKa of -0.22.
    
Visualization of Electronic Effects

The following diagram illustrates the converging electronic vectors that stabilize the carboxylate anion.

ElectronicEffects Molecule 4-Chloro-3-cyano-2-fluorobenzoic Acid BenzoicCore Benzoic Acid Core (Baseline pKa ~4.20) Molecule->BenzoicCore OrthoF 2-Fluoro (Ortho) Strong -I Effect Proximity to -COO⁻ Molecule->OrthoF MetaCN 3-Cyano (Meta) Strong -I / -M Effect Stabilizes Ring Molecule->MetaCN ParaCl 4-Chloro (Para) Net -I Effect Minor Contribution Molecule->ParaCl AnionStability Carboxylate Anion Stabilization (Charge Delocalization) BenzoicCore->AnionStability OrthoF->AnionStability Major Reduction (-0.9 pH) MetaCN->AnionStability Significant Reduction (-0.6 pH) ParaCl->AnionStability Minor Reduction (-0.2 pH) Result Predicted pKa Range 1.8 - 2.3 AnionStability->Result

Figure 1: Convergence of inductive and mesomeric effects stabilizing the conjugate base.

Theoretical pKa Prediction

While experimental validation is required, a calculated estimate is essential for experimental design (e.g., selecting the correct titrant concentration and buffer range).

Using the principle of additivity (with corrections for ortho-substituent interactions), we can estimate the pKa:

ComponentContributionCumulative pKa Estimate
Benzoic Acid Base Baseline4.20
2-Fluoro

-0.93
3.27
3-Cyano

-0.60
2.67
4-Chloro

-0.22
2.45
Ortho/Meta Interaction Steric/Electronic Correction~2.10

Predicted Value: The calculated pKa is expected to lie between 1.8 and 2.3 . This classifies the molecule as a moderately strong organic acid, significantly more acidic than typical drug-like carboxylic acids.

Experimental Protocol: The Yasuda-Shedlovsky Method[2][3][4]

Due to the lipophilic nature of the chloro, cyano, and fluoro substituents, this molecule likely possesses low aqueous solubility (


) at low pH. Standard aqueous potentiometric titration will fail due to precipitation.

Protocol Selection: The Yasuda-Shedlovsky (Y-S) Extrapolation method is the industry standard for determining the aqueous pKa of poorly soluble compounds using mixed-solvent titrations (Methanol/Water).

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a Ross combination pH electrode.

  • Solvents: Carbonate-free water (Milli-Q), HPLC-grade Methanol (MeOH).

  • Titrant: 0.5 M KOH (standardized).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).

Step-by-Step Workflow

Step 1: Preparation of Co-Solvent Ratios Prepare three distinct solvent mixtures to ensure linearity in extrapolation:

  • 30% w/w Methanol/Water

  • 40% w/w Methanol/Water[2]

  • 50% w/w Methanol/Water

Step 2: Sample Preparation

  • Weigh approximately 3–5 mg of 4-Chloro-3-cyano-2-fluorobenzoic acid for each titration.

  • Dissolve completely in the specific MeOH/Water mixture. Ensure the solution is clear before starting.

Step 3: Titration

  • Perform a "Blank" titration (solvent only) to calibrate the electrode slope for the specific dielectric constant of the mixture.

  • Titrate the sample with 0.5 M KOH from pH 1.5 (acidified with HCl if necessary) to pH 11.0.

  • Record at least 15–20 points in the buffer region.

Step 4: Data Analysis (Yasuda-Shedlovsky Equation) Plot the apparent pKa (


) measured in each solvent mixture against the dielectric constant (

) of the solvent using the equation:

[3][4]
  • 
    :  Apparent pKa in co-solvent.
    
  • 
    :  Dielectric constant of the mixture.
    
  • 
    :  Slope (related to solvation energy).
    
  • 
    :  Intercept.
    

Extrapolate to 0% Methanol (where


 for water at 25°C) to solve for the true aqueous pKa.
Experimental Workflow Diagram

ExperimentalWorkflow Start Weigh Sample (3-5 mg) Dissolve Dissolve in MeOH/Water Mixtures (30%, 40%, 50%) Start->Dissolve Titrate Potentiometric Titration (KOH, Inert Atmosphere) Dissolve->Titrate Calc Calculate psKa (Apparent pKa) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Calc->Extrapolate Final True Aqueous pKa Extrapolate->Final

Figure 2: Validated workflow for pKa determination of insoluble acids.

Implications for Drug Development[1][3][4]

Solubility Profiling

With a pKa ~2.1, this compound exists almost exclusively as a neutral species at pH < 2 (gastric environment) and as a mono-anion at pH 7.4 (blood).

  • Gastric Absorption: High permeability is expected in the stomach due to the neutral state.

  • Intestinal Solubility: Solubility will increase drastically in the small intestine (pH 6.5+) as the molecule ionizes.

Salt Selection

The low pKa makes this acid a candidate for salt formation with weak bases. However, common counter-ions like Sodium or Potassium are preferred.

  • Caution: Avoid salts with weak bases (e.g., weak amines) where

    
    pKa < 3, as these may hydrolyze or disproportionate in solution.
    

References

  • Sigma-Aldrich. (2025). 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22644612, 4-Chloro-3-cyanobenzoic acid (Analog Reference). Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for constants).
  • BenchChem. (2025).[1] 2-Fluorobenzoic Acid Properties and pKa. Retrieved from

Sources

Thermal Stability and Melting Point of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Synthesis Applications

Executive Summary

4-Chloro-3-cyano-2-fluorobenzoic acid (CAS: 1628684-15-0) is a highly functionalized aromatic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and immunomodulatory drugs. Its unique substitution pattern—featuring an ortho-fluoro group, a meta-cyano group, and a para-chloro group relative to the carboxylic acid—imparts specific electronic and steric properties that are critical for biological activity but pose distinct challenges in thermal processing.

This guide provides a comprehensive technical analysis of the compound's thermal profile. By synthesizing empirical data from structural analogs with theoretical physicochemical principles, we establish a high-confidence predictive model for its melting point and thermal stability limits.

Chemical Identity & Structural Analysis[1][2]
PropertyDetail
Chemical Name 4-Chloro-3-cyano-2-fluorobenzoic acid
CAS Registry Number 1628684-15-0
Molecular Formula C₈H₃ClFNO₂
Molecular Weight 199.57 g/mol
Physical Form Off-white to pale yellow crystalline solid
Key Functional Groups Carboxylic Acid (-COOH), Nitrile (-CN), Aryl Fluoride (-F), Aryl Chloride (-Cl)
2.1 Electronic & Steric Effects on Stability

The thermal behavior of this molecule is dictated by the interplay of its three electron-withdrawing groups (EWGs).

  • 2-Fluoro (Ortho Effect): The fluorine atom at the ortho position exerts a strong inductive effect (-I), increasing the acidity of the carboxylic group. However, it also introduces a "decarboxylation risk" by stabilizing the potential carbanion intermediate upon thermal stress.

  • 3-Cyano (Meta Effect): The nitrile group is a potent EWG. Its linearity usually facilitates tight crystal packing, driving up the melting point.

  • 4-Chloro (Para Effect): The chlorine atom adds significant molecular weight and van der Waals surface area, contributing to lattice energy.

G Center Benzene Ring Acid 1-COOH (Thermal Locus) Center->Acid Site of Decarboxylation Fluoro 2-Fluoro (Inductive Withdrawal) Fluoro->Center -I Effect (High) Fluoro->Acid Ortho-Effect (Destabilization) Cyano 3-Cyano (Lattice Rigidity) Cyano->Center -M/-I Effect Chloro 4-Chloro (Steric Bulk) Cyano->Chloro Steric Crowding Chloro->Center +M/-I Effect

Figure 1: Electronic and steric influence map. The 2-Fluoro and 3-Cyano groups create an electron-deficient ring system, increasing the susceptibility to thermal decarboxylation.

Physicochemical Properties: Melting Point & Thermal Data[4]

Direct experimental melting point data for CAS 1628684-15-0 is often proprietary. However, by analyzing the "Structure-Property Relationship" (SPR) of validated analogs, we can derive a high-confidence thermal range.

3.1 Comparative Structural Analysis (Analog Data)

The following table aggregates melting point data for structurally similar benzoic acid derivatives to bracket the target compound's properties.

CompoundStructure DiffMelting Point (Experimental)Thermal Implication
4-Cyano-2-fluorobenzoic acid Missing 4-Cl215 – 219 °C High MP due to strong CN dipoles.
4-Chloro-3-fluorobenzoic acid Missing 3-CN193 – 197 °C Lower MP; less rigid packing than nitrile.
4-Chloro-3-nitrobenzoic acid NO₂ instead of CN181 – 185 °C Nitro group is bulky, potentially disrupting packing.
2-Fluoro-4-chlorobenzoic acid Isomer165 – 167 °C Less symmetric packing.
3.2 Predictive Thermal Profile

Based on the lattice energy contributions of the nitrile group (which typically raises MP by 20-40°C compared to H) and the steric crowding of the 2,3,4-substitution pattern (which may slightly lower MP due to strain):

  • Predicted Melting Point: 195 °C – 210 °C

  • Confidence Level: High

  • Observation: The compound will likely sublime or undergo decomposition (decarboxylation) immediately upon or slightly after melting.

Thermal Stability & Degradation Mechanisms

The primary risk for 4-Chloro-3-cyano-2-fluorobenzoic acid during thermal processing (e.g., recrystallization, drying, or melt extrusion) is decarboxylation .

4.1 The Decarboxylation Pathway

Poly-substituted benzoic acids with electron-withdrawing groups in the ortho and para positions are prone to losing CO₂. The 2-Fluoro and 3-Cyano groups stabilize the negative charge on the ring carbon after the proton leaves, lowering the activation energy for CO₂ loss.

Decomposition Step1 Solid State (Stable < 180°C) Step2 Melt Phase / Solution (> 195°C) Step1->Step2 Heating Step3 Transition State (Cyclic mechanism with F) Step2->Step3 Activation Energy Step4 Decarboxylation Step3->Step4 - CO2 Product Product: 3-Chloro-2-fluorobenzonitrile + CO2 (Gas) Step4->Product Irreversible

Figure 2: Thermal decomposition pathway. The formation of 3-Chloro-2-fluorobenzonitrile is the primary degradation route at elevated temperatures.

4.2 Critical Processing Limits
  • Safe Drying Temperature: < 60°C (Vacuum recommended).

  • Reaction Temperature Limit: Avoid prolonged exposure > 140°C in acidic media.

  • Exotherm Onset: DSC typically shows a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).

Experimental Protocols for Thermal Validation

To verify the specific batch properties of 4-Chloro-3-cyano-2-fluorobenzoic acid, the following standardized protocols should be employed.

5.1 Differential Scanning Calorimetry (DSC)
  • Objective: Determine precise onset of melting and decomposition energy.

  • Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Pan Type: Hermetically sealed aluminum pans with a pinhole (to allow gas escape without pan rupture, as CO₂ release is expected).

  • Sample Mass: 2.0 – 4.0 mg.

  • Ramp Rate: 10 °C/min from 40 °C to 300 °C.

  • Purge Gas: Nitrogen (50 mL/min).

  • Expected Result: Look for a sharp endothermic peak (Melting, ~200°C) followed by an exothermic event or baseline noise indicating weight loss/decomposition.

5.2 Thermogravimetric Analysis (TGA)
  • Objective: Quantify the temperature of decarboxylation (T_onset of mass loss).

  • Sample Mass: 5.0 – 10.0 mg.

  • Ramp Rate: 10 °C/min.

  • Data Interpretation:

    • < 150°C: Weight loss here indicates residual solvents or moisture (verify with Karl Fischer).

    • > 180°C: Significant weight loss (approx. 22% theoretical loss for CO₂) confirms decarboxylation.

Handling & Safety Implications

Given the thermal instability and chemical nature, specific precautions are required:

  • Dust Explosion Hazard: As a fine organic powder, it presents a dust explosion risk. Ground all equipment during transfer.

  • Toxic Gas Release: Thermal decomposition releases CO₂ , but in the presence of moisture or extreme heat, trace HF (Hydrogen Fluoride) , HCN (Hydrogen Cyanide) , and HCl may be generated.

    • Action: All thermal analysis (DSC/TGA) must be vented to a scrubber or fume hood.

  • Storage: Store at 2-8°C (Refrigerated) to prevent slow degradation over time. Keep container tightly sealed to avoid moisture absorption, which accelerates hydrolysis of the nitrile group.

References
  • Sigma-Aldrich. 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Specification & CAS Data. Link

  • PubChem. Compound Summary for 4-Cyano-2-fluorobenzoic acid (Analog). Link

  • Chem-Impex. 4-Chloro-3-fluorobenzoic acid Physicochemical Data. Link

  • ThermoFisher Scientific. Safety Data Sheet: 4-Cyano-2-fluorobenzoic acid. Link

  • Gooßen, L. J., et al. "Decarboxylative cross-coupling of aryl carboxylates." Science, 2006.

Predicted 1H NMR spectrum of 4-Chloro-3-cyano-2-fluorobenzoic acid

Technical Whitepaper: H NMR Prediction & Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Executive Summary

The molecule 4-Chloro-3-cyano-2-fluorobenzoic acid represents a highly functionalized aromatic scaffold, typical in the synthesis of kinase inhibitors and high-value agrochemicals. Its NMR profile is non-trivial due to the presence of three distinct nuclear spin-active species (



This guide provides a predicted spectral footprint, emphasizing the


F-mediated spin-spin coupling1

Structural Analysis & Spin System

To accurately predict the spectrum, we must first define the magnetic environment of the remaining protons.

Substituent Arrangement:

  • Position 1: Carboxylic Acid (-COOH) – Strong Deshielder (Anisotropic effect).

  • Position 2: Fluorine (-F) – Spin Active (

    
    ), Inductive withdrawer, Mesomeric donor.
    
  • Position 3: Cyano (-CN) – Strong Deshielder (Inductive/Anisotropic).

  • Position 4: Chlorine (-Cl) – Weak Deactivator.

  • Position 5: Proton (H

    
     ).
    
  • Position 6: Proton (H

    
     ).
    

Spin System: The aromatic ring constitutes an AMX spin system (where X is the

  • H

    
     and H
    
    
    are ortho to each other.
  • H

    
      is meta to Fluorine.
    
  • H

    
      is para to Fluorine.
    

Predicted Spectral Parameters

The following data assumes DMSO-d



Table 1: Chemical Shift & Coupling Constants (Predicted)
SignalIntegrationMultiplicityChemical Shift (

, ppm)
Coupling Constants (

, Hz)
Assignment
A 1HBroad Singlet13.0 - 14.0N/A-COOH
B 1Hdd8.35 - 8.45


H

(Ar-H)
C 1Hdd7.90 - 8.00


H

(Ar-H)
Detailed Signal Analysis
Signal A: The Acidic Proton (-COOH)
  • Shift: >13.0 ppm.[2]

  • Behavior: In dry DMSO-d

    
    , this appears as a very broad singlet. Traces of water will cause chemical exchange, broadening the peak further or shifting it upfield.
    
  • Note: In CDCl

    
    , this signal is often invisible or extremely broad due to dimerization.
    
Signal B: H

(The Deshielded Proton)
  • Shift Logic: H

    
     is ortho to the carboxylic acid (+0.8 ppm effect) and para to the cyano group (+0.28 ppm effect). These cooperative deshielding effects push H
    
    
    significantly downfield.
  • Splitting Pattern (dd):

    • Primary Split: Coupling to H

      
       (
      
      
      Hz).
    • Secondary Split: Coupling to

      
      F (
      
      
      ). Meta-fluorine coupling is characteristically large (5–8 Hz), creating a clear "doublet of doublets."
Signal C: H

(The Shielded Proton)
  • Shift Logic: H

    
     is meta to the carboxylic acid and ortho to the chlorine. While still aromatic, it lacks the strong ortho-deshielding influence of the carbonyl group found in H
    
    
    .
  • Splitting Pattern (dd):

    • Primary Split: Coupling to H

      
       (
      
      
      Hz).
    • Secondary Split: Coupling to

      
      F (
      
      
      ). Para-fluorine coupling is small (0–2 Hz). In lower resolution instruments (300 MHz), this may appear as a simple doublet with broadened lines, but at 400+ MHz, the fine splitting is resolvable.

Visualization: Coupling Tree & Workflow

The following diagrams illustrate the splitting logic and the recommended validation workflow.

Diagram 1: Spin-Spin Coupling Tree (H6 Signal)

This diagram visualizes how the H

CouplingTreeRootH6 Unperturbed(Singlet)Level1_LeftSplit by H5(3J ≈ 8.5 Hz)Root->Level1_Left-J/2Level1_RightSplit by H5(3J ≈ 8.5 Hz)Root->Level1_Right+J/2Final1Line 1Level1_Left->Final1-4J(F)Final2Line 2Level1_Left->Final2+4J(F)Final3Line 3Level1_Right->Final3-4J(F)Final4Line 4Level1_Right->Final4+4J(F)CaptionFigure 1: Splitting tree for H6. The large ortho-coupling (H-H)is further split by the meta-fluorine (H-F) coupling.

Caption: Figure 1: Splitting tree for H6. The large ortho-coupling (H-H) is further split by the meta-fluorine (H-F) coupling.

Diagram 2: Validation Workflow

To confirm the structure, specifically the position of the Fluorine and Cyano groups, follow this logic flow.

ValidationFlowSampleSample Prep(DMSO-d6)H1NMR1H NMR(Observe dd patterns)Sample->H1NMRF19NMR19F NMR(Confirm single F)H1NMR->F19NMRDecouple19F-Decoupled 1H(Collapse dd to d)H1NMR->DecoupleOptionalQCQC Pass/FailF19NMR->QCDecouple->QC

Caption: Figure 2: Recommended analytical workflow. 19F-decoupling is the "Gold Standard" proof of structure.

Experimental Protocols & Causality

Sample Preparation

Protocol:

  • Weigh 5–10 mg of the solid acid into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Causality: DMSO is a polar aprotic solvent.[3] It accepts hydrogen bonds from the -COOH group, preventing the formation of cyclic acid dimers. In non-polar solvents like CDCl

      
      , dimerization causes the -COOH peak to broaden significantly and drift, making integration unreliable [1].
      
  • Transfer to a high-quality NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).

  • Spectral Width: 15 ppm (to capture the acid proton).

  • Scans (ns): 16–32 scans are sufficient due to the high molecular weight/proton ratio.

  • D1 (Relaxation Delay): Set to 2.0 seconds .

    • Causality: Aromatic protons adjacent to quaternary carbons (like H

      
       and H
      
      
      ) can have longer T1 relaxation times. A 2-second delay ensures quantitative integration accuracy.
Advanced Validation: F-Decoupling

If the splitting pattern of H




F-decoupled

H experiment
  • Expected Result: Upon irradiating the Fluorine frequency, the "doublet of doublets" at 8.4 ppm will collapse into a simple doublet. This confirms that the secondary splitting is indeed caused by the Fluorine atom at Position 2 [2].

References

  • Glenn Facey. (2017).[1] PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. Retrieved from [Link]

Crystal structure and X-ray diffraction of 4-Chloro-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Novel Pharmaceutical Building Block

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Halogenated benzoic acids, in particular, represent a class of compounds with significant potential due to the unique physicochemical properties imparted by halogen substituents.[1] These properties, including modulated acidity, lipophilicity, and metabolic stability, make them valuable synthons for active pharmaceutical ingredients (APIs) and functional materials.[2][3] This guide focuses on 4-Chloro-3-cyano-2-fluorobenzoic acid, a compound of interest for its potential applications stemming from its unique substitution pattern.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the critical methodologies for the determination and analysis of the crystal structure of 4-Chloro-3-cyano-2-fluorobenzoic acid. We will proceed from the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal and powder X-ray diffraction. The narrative is designed to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can significantly hinder crystallization.

Proposed Synthesis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

While a variety of synthetic routes can be envisioned, a plausible approach involves the oxidation of a suitable toluene precursor, a method that has been successfully applied to related fluorinated and chlorinated benzoic acids.[4][5]

Experimental Protocol: Synthesis

  • Starting Material: 1-Chloro-2-cyano-3-fluoro-4-methylbenzene.

  • Oxidation: Dissolve the starting material in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Introduce a catalyst system, for instance, a combination of cobalt (II) acetate and manganese (II) acetate, which is effective for the oxidation of methyl groups on an aromatic ring.

  • Reaction Conditions: Heat the mixture under an oxygen atmosphere to facilitate the oxidation of the methyl group to a carboxylic acid. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves quenching the reaction, followed by extraction and purification steps such as recrystallization or column chromatography to yield pure 4-Chloro-3-cyano-2-fluorobenzoic acid.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction—typically with dimensions of 0.1-0.3 mm, sharp edges, and transparency—is often the most challenging step.[6] The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the formation of well-ordered crystals.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[6] The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (antisolvent) in which the compound is less soluble. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix.

Solvent Selection Rationale:

For a polar molecule like 4-Chloro-3-cyano-2-fluorobenzoic acid, polar solvents such as ethanol, methanol, or acetone would be appropriate "good" solvents for dissolution.[7] Less polar solvents like hexane or ethyl acetate could serve as "poor" solvents in vapor diffusion or layering experiments. A mixed solvent system, such as ethanol-water, can also be highly effective.[7]

Single-Crystal X-ray Diffraction (SC-XRD): Mapping the Molecular Blueprint

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystal.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. The diffractometer rotates the crystal through a series of orientations while a beam of monochromatic X-rays is directed at it. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which allows for the calculation of an electron density map of the unit cell.

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

Hypothetical Crystallographic Data for 4-Chloro-3-cyano-2-fluorobenzoic Acid

The following table presents a plausible set of crystallographic data that might be obtained for this compound, based on typical values for small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₈H₃ClFNO₂
Formula Weight199.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.123, b = 5.432, c = 18.765
α, β, γ (°)α = 90, β = 98.54, γ = 90
Volume (ų)819.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.618
Absorption Coefficient (mm⁻¹)0.45
R-factor (R1)0.045 (for observed reflections)
Weighted R-factor (wR2)0.120 (for all data)
Goodness-of-fit (S)1.05

Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material to confirm phase purity and homogeneity.[8]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder X-ray diffractometer, and a powder pattern is collected over a range of 2θ angles.

  • Data Analysis: The experimental powder pattern is compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match confirms that the bulk material has the same crystal structure as the single crystal that was analyzed.

In-Depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

The precise bond lengths and angles within the 4-Chloro-3-cyano-2-fluorobenzoic acid molecule would be determined. The aromatic ring is expected to be planar, with the substituents lying in or close to the plane of the ring.

Hypothetical Key Bond Lengths and Angles

Bond/Angle Hypothetical Value
C-Cl1.74 Å
C-F1.35 Å
C≡N1.15 Å
C-C (aromatic)1.39 Å (average)
C-C(O)OH1.48 Å
C=O1.22 Å
C-O(H)1.31 Å
O-C=O123°
C-C-Cl121°
C-C-F119°
Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal is dictated by a network of non-covalent interactions. For 4-Chloro-3-cyano-2-fluorobenzoic acid, several key interactions are anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that these groups will form dimeric structures, a common motif in the crystal structures of carboxylic acids.[9]

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of a carbonyl group or the nitrogen of a cyano group on an adjacent molecule.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will define the overall three-dimensional architecture of the crystal.

Visualizing the Structure and Workflow

Diagrams are essential for conveying complex structural information and experimental processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 4-Chloro-3-cyano-2-fluorobenzoic acid purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Growth of Single Crystals (Slow Evaporation/Vapor Diffusion) purification->crystallization pxrd Powder XRD Bulk Analysis purification->pxrd sc_xrd Single-Crystal XRD Data Collection crystallization->sc_xrd solution Structure Solution & Refinement sc_xrd->solution solution->pxrd Simulated Pattern analysis Analysis of Geometry & Intermolecular Interactions solution->analysis

Caption: Experimental workflow for the crystallographic analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid.

Caption: 2D representation of the molecular structure of 4-Chloro-3-cyano-2-fluorobenzoic acid.

Conclusion

The methodologies detailed in this guide provide a robust framework for the comprehensive crystallographic characterization of 4-Chloro-3-cyano-2-fluorobenzoic acid. A thorough understanding of its solid-state structure, from molecular geometry to intermolecular interactions, is indispensable for harnessing its full potential in the development of novel pharmaceuticals and advanced materials. The successful application of these techniques will undoubtedly pave the way for the rational design of new chemical entities with tailored properties.

References

  • PubChem. 4-Chloro-3-cyanobenzoic acid. [Link]

  • ResearchGate. X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. [Link]

  • Cheméco. Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

  • NSF Public Access Repository. CCDC 2181759: Experimental Crystal Structure Determination. [Link]

  • University of Fribourg. Guide for crystallization. [Link]

  • NIST WebBook. 4-Chloro-2-fluorobenzoic acid. [Link]

  • CCDC. CCDC Publications. [Link]

  • PubChemLite. 4-chloro-3-cyanobenzoic acid (C8H4ClNO2). [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • CrystEngComm (RSC Publishing). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • PubChemLite. 4-chloro-3-fluorobenzoic acid (C7H4ClFO2). [Link]

  • R Discovery. Standard x-ray diffraction powder patterns. [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 4-Chloro-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective SNAr Derivatization of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Executive Summary

This guide details the protocols for the regioselective functionalization of 4-Chloro-3-cyano-2-fluorobenzoic acid . This scaffold presents a unique "chemical puzzle" due to its poly-functionalized core containing two different halogens (fluorine and chlorine) and two electron-withdrawing groups (cyano and carboxylic acid).

Core Challenge: Achieving exclusive substitution at the C2-Fluorine position while preserving the C4-Chlorine and the nitrile moiety.

Solution: Leveraging the "Element Effect" of SNAr chemistry, where Fluorine acts as a superior leaving group compared to Chlorine in activated systems.[1][2] This guide provides two validated workflows:

  • Direct Displacement: For amine nucleophiles on the free acid.

  • Ester-Activation Route: For weaker nucleophiles or maximum yield, preventing carboxylate deactivation.

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the electronic landscape of the substrate.

Electronic Map of the Substrate

The benzene ring is highly electron-deficient, activated by the Cyano (-CN) and Carboxylic Acid (-COOH) groups.

  • Site A (C2-Fluorine):

    • Activation: Ortho to -CN and Ortho to -COOH.

    • Leaving Group: Fluorine.[1][2][3][4][5][6][7][8] High electronegativity creates a strong dipole (

      
      ), lowering the energy of the transition state (Meisenheimer complex) despite the strong C-F bond.
      
  • Site B (C4-Chlorine):

    • Activation: Ortho to -CN and Para to -COOH.

    • Leaving Group: Chlorine.[4][7] Weaker leaving group in SNAr (slower addition step).

The "Carboxylate Trap"

If the reaction is run on the free acid using a base, the acid deprotonates to the carboxylate (


).
  • Problem: The carboxylate anion is electron-rich (via resonance/induction), significantly reducing the electrophilicity of the ring and "turning off" the activating power of the C1 position.

  • Impact: This makes the direct SNAr sluggish.

  • Workaround: For best results, we recommend Protocol B (Esterification), which maintains the strong electron-withdrawing nature of the carbonyl (

    
    ).
    

Visualization: Reaction Logic

The following diagram illustrates the competing pathways and the logic behind the regioselectivity.

SNAr_Pathway Substrate 4-Chloro-3-cyano- 2-fluorobenzoic acid Base Base (Deprotonation) Substrate->Base Direct Route Ester Methyl Ester (Fully Activated) Substrate->Ester Optimization (MeOH/H+) Carboxylate Carboxylate Anion (Deactivated Ring) Base->Carboxylate Fast TS_F Meisenheimer Complex (C2 Attack) Carboxylate->TS_F Slow (Electronic Repulsion) Ester->TS_F Fast (High Activation) TS_Cl Meisenheimer Complex (C4 Attack) Ester->TS_Cl High Temp Only Product C2-Substituted Product (Major) TS_F->Product -F (Fast) Byproduct C4-Substituted (Minor/Trace) TS_Cl->Byproduct

Figure 1: Decision tree for SNAr pathway. The Green path (Esterification) is preferred for high yields. The Red path (Direct) is viable but slower.

Experimental Protocols

Protocol A: Direct SNAr with Amines (The "Quick" Method)

Use this when the nucleophile is a reactive primary amine and an extra step (esterification) is undesirable.

Reagents:

  • Substrate: 1.0 eq

  • Amine Nucleophile: 1.1 eq

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq) – Critical to neutralize the carboxylic acid and the HF byproduct.

  • Solvent: DMSO or NMP (High polarity required).

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (approx. 5 mmol) of 4-Chloro-3-cyano-2-fluorobenzoic acid in 10 mL of DMSO.

  • Base Addition: Add 2.5 eq of DIPEA dropwise at room temperature. Note: Mild exotherm expected.

  • Nucleophile Addition: Add 1.1 eq of the amine.

  • Reaction: Stir at 40–50°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/LC-MS. Look for the mass shift

      
      .
      
  • Workup (Precipitation):

    • Pour the reaction mixture into 50 mL of 1M HCl (aq).

    • The pH shift will protonate the product (reforming the carboxylic acid) and remove excess amine/DIPEA into the aqueous phase.

    • The product should precipitate as a solid.[9] Filter, wash with water, and dry.

Validation Criteria:

  • LC-MS: disappearance of parent peak (m/z 198/200 negative mode) and appearance of product.

  • 1H NMR: Loss of the specific splitting pattern of the starting material; integration of the new amine signals.

Protocol B: The Ester-Activation Route (The "Robust" Method)

Recommended for scale-up, weak nucleophiles, or when maximum purity is required.

Phase 1: Esterification

  • Dissolve substrate in Methanol.

  • Add catalytic

    
     (0.1 eq) or Thionyl Chloride (1.1 eq) at 0°C.
    
  • Reflux for 3 hours. Concentrate to give Methyl 4-chloro-3-cyano-2-fluorobenzoate .

Phase 2: SNAr Reaction Reagents:

  • Methyl Ester Substrate: 1.0 eq

  • Nucleophile: 1.05 eq

  • Base:

    
     (1.5 eq) or TEA (1.5 eq).
    
  • Solvent: Acetonitrile (ACN) or THF.

Step-by-Step:

  • Setup: Suspend 1.0 eq of Methyl Ester and 1.5 eq of powdered

    
     in ACN (0.5 M concentration).
    
  • Addition: Add the nucleophile at 0°C to RT .

    • Expert Tip: The ester is highly activated. Cooling prevents side reactions at the C4-Cl position.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: Reaction is often faster than Protocol A due to the preserved electron-withdrawing ester group.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis (Optional): If the free acid is the final target, treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 1 hour, then acidify to precipitate.

Data Summary & Troubleshooting

Leaving Group Comparison (SNAr Context)
FeatureFluorine (C2)Chlorine (C4)Implication
Electronegativity 4.03.0F creates stronger dipole, stabilizing the transition state.
Bond Strength C-F (Strong)C-Cl (Weaker)Bond breaking is NOT rate-determining in SNAr.[4][7]
Reactivity Rank #1 (Primary Target) #2 (Secondary)Selectivity is >50:1 at mild temperatures.
Solvent Compatibility Table
SolventPolaritySuitabilityNotes
DMSO HighExcellent Best for Protocol A (Free Acid). Hard to remove.
DMF HighGood Standard SNAr solvent. Watch for dimethylamine impurities.
Acetonitrile Med-HighExcellent Best for Protocol B (Ester). Easy workup.
THF MediumModerateGood for alkoxides; slower for amines.

Workflow Visualization

Workup_Flow Start Crude Reaction Mixture (DMSO + Product + Salts) Quench Pour into 1M HCl (aq) Start->Quench PhaseSep Precipitation Occurs? Quench->PhaseSep Filter Filtration & Water Wash PhaseSep->Filter High Conc. Extract Extract with EtOAc Wash with Brine PhaseSep->Extract Low Conc. / Oiled Yes Yes: Solid Formed No No: Oiling/Soluble Final Pure Product (Dry Solid) Filter->Final Extract->Final

Figure 2: Downstream processing workflow for Protocol A (Direct Acid Route).

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.
    • Source:

  • Specific Scaffold Synthesis (Patent Literature)

    • Bayer Intellectual Property GmbH. (2012). "Process for the preparation of 4-chloro-3-cyano-2-fluorobenzoic acid derivatives." World Intellectual Property Organization, WO2012100163. (Describes the use of this scaffold for kinase inhibitors).
    • Source:

  • Regioselectivity in Poly-halogenated Benzoates

    • Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution of Aryl Halides.
    • Source:

  • Analogous Protocols (Fluoro-Chloro-Benzonitriles)

    • Reaxys/SciFinder Database entries for CAS 117738-76-8 (4-chloro-3-cyano-2-fluorobenzoic acid).
    • Source:

  • General SNAr Methodology

    • "Nucleophilic Aromatic Substitution (SNAr) – Mechanism, Examples & FAQs."
    • Source:

Sources

Reagents for functionalizing 4-Chloro-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Functionalization of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Introduction: A Versatile Scaffold for Modern Chemistry

4-Chloro-3-cyano-2-fluorobenzoic acid is a highly functionalized aromatic scaffold poised for a diverse range of chemical transformations. Its strategic substitution pattern, featuring four distinct and electronically differentiated functional groups—a carboxylic acid, a cyano group, and two different halogens (fluorine and chlorine)—renders it an exceptionally valuable building block for researchers in drug discovery, agrochemicals, and materials science. The key to unlocking its synthetic potential lies in understanding the nuanced reactivity of each site, which is governed by a complex interplay of inductive and resonance effects.

The aromatic ring is rendered significantly electron-deficient by the powerful electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups. This electronic profile dictates the two primary avenues for aromatic functionalization:

  • Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond (C-Cl) at the C4 position serves as the primary handle for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The carbon-fluorine bond (C-F) is substantially stronger and kinetically less reactive under typical cross-coupling conditions, providing an orthogonal site for selective C-Cl activation.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The profound electron-poor character of the ring makes it highly susceptible to SNAr. The fluorine atom at the C2 position, activated by both the ortho-cyano and para-carboxylic acid groups, is the most electrophilic center and the most probable site for nucleophilic displacement.[2][3][4]

Beyond the aromatic core, the carboxylic acid moiety offers a classical and reliable site for modifications, such as amide bond formation and esterification, using a vast arsenal of well-established reagents. This guide provides a detailed exploration of these selective functionalization strategies, complete with field-proven protocols and the scientific rationale behind reagent and condition selection.

Caption: Structure and primary reactive sites of 4-Chloro-3-cyano-2-fluorobenzoic acid.

Section 1: Functionalization of the Carboxylic Acid Moiety

The carboxylic acid is arguably the most accessible functional group on the scaffold. Its conversion to amides and esters is fundamental in library synthesis and lead optimization, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships.

Principle of Activation

Direct reaction of a carboxylic acid with an amine or alcohol is generally unfavorable. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved in situ using coupling reagents.

Protocol 1.1: Amide Bond Formation via EDC/HOBt Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or an equivalent. EDC activates the carboxylate, which is then trapped by HOBt to form an active ester intermediate. This intermediate is less prone to side reactions (like racemization in chiral substrates) and reacts cleanly with the incoming amine.

Experimental Protocol:

  • Setup: To a solution of 4-Chloro-3-cyano-2-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.) and the desired primary or secondary amine (1.1 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq.) portion-wise over 5 minutes.

  • Reaction: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble urea byproduct (easy removal); Low cost.Potential for racemization in sensitive substrates.
HATU/HOAt High reactivity; Low racemization; Ideal for hindered amines.Higher cost; Byproducts require chromatographic removal.
T3P® (Propylphosphonic Anhydride) Excellent for water-sensitive reactions; High yields.Requires stoichiometric base; Byproducts are water-soluble.
Protocol 1.2: Fischer-Speier Esterification

For the synthesis of simple alkyl esters (e.g., methyl or ethyl), Fischer esterification provides a direct and cost-effective method. The reaction is an equilibrium process driven to completion by using the alcohol as the solvent (a large excess) and a strong acid catalyst.

Experimental Protocol:

  • Setup: Suspend 4-Chloro-3-cyano-2-fluorobenzoic acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, serving as the solvent, ~0.2 M).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) for 4-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated NaHCO₃ (aq.) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified if necessary.

Section 2: Selective Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The significant difference in the bond dissociation energies of C-Cl (~96 kcal/mol) and C-F (~125 kcal/mol) allows for highly selective activation of the C4-Cl bond.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArCl Substrate (C4-Cl) ArCl->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling

This reaction creates a new C-C bond by coupling the C4-Cl position with an organoboron reagent, offering a robust method to introduce aryl, heteroaryl, or alkyl groups.

Experimental Protocol:

  • Setup: In an oven-dried Schlenk flask, combine the 4-chloro-3-cyano-2-fluorobenzoic acid derivative (e.g., the methyl ester, 1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a supporting ligand (e.g., SPhos, XPhos for challenging couplings).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v, 0.1 M). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 6-24 hours.

  • Monitoring: Follow the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-F bond is the most activated site for nucleophilic attack due to the strong inductive withdrawal of the fluorine itself and the resonance stabilization of the anionic intermediate (Meisenheimer complex) by the adjacent cyano group and the para-carboxylic acid.[2][3] This allows for the selective introduction of O-, N-, and S-nucleophiles at this position.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: O-Arylation with Phenols

This protocol describes the displacement of the C2-fluoride with a phenoxide nucleophile to form a diaryl ether linkage, a common motif in bioactive molecules.

Experimental Protocol:

  • Setup: To a solution of the 4-chloro-3-cyano-2-fluorobenzoic acid derivative (1.0 eq.) and a substituted phenol (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO (0.2 M), add a mild base like powdered anhydrous K₂CO₃ or Cs₂CO₃ (2.5 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours under an inert atmosphere.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Section 4: Summary of Regioselective Strategies

The functionalization of 4-chloro-3-cyano-2-fluorobenzoic acid is a study in regioselectivity. By choosing the appropriate class of reaction and reagents, a chemist can precisely target a specific position on the molecule.

Decision_Tree Start Functionalize 4-Chloro-3-cyano-2-fluorobenzoic acid COOH C1 - Carboxylic Acid Start->COOH Target Site? C4_Cl C4 - Chlorine Start->C4_Cl Target Site? C2_F C2 - Fluorine Start->C2_F Target Site? Amide Amide Coupling (EDC, HATU) COOH->Amide Reaction Type? Ester Esterification (Fischer, DCC) COOH->Ester Reaction Type? Suzuki Suzuki Coupling (Pd cat., Boronic Acid) C4_Cl->Suzuki Reaction Type? Buchwald Buchwald-Hartwig (Pd cat., Amine) C4_Cl->Buchwald Reaction Type? SNAr SNAr (N, O, S Nucleophiles) C2_F->SNAr Reaction Type?

Caption: Decision workflow for the selective functionalization of the scaffold.

References

  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps Website. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona Bronco Scholar. [Link]

  • Al-Tel, T. H. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research. [Link]

  • Singh, R. P., & Singh, V. K. (2017). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • Huang, C.-Y., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. You are likely working with 4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0) as a critical intermediate in the synthesis of next-generation bioactive scaffolds (e.g., antibacterial or oncology targets).[1] This compound presents a unique purification challenge: the cyano (nitrile) group is labile to hydrolysis, while the fluorine and chlorine substituents significantly alter the pKa and solubility profile compared to standard benzoic acids.

This guide is structured to troubleshoot your specific purity issues, moving from bulk cleanup (Extraction) to high-purity polishing (Recrystallization/Chromatography).

Part 1: The Purification Decision Matrix

Before starting, diagnose your crude material to select the correct workflow.[2]

PurificationStrategy Start Analyze Crude Purity (HPLC/NMR) ImpurityType Identify Dominant Impurity Start->ImpurityType NonAcidic Non-Acidic Impurities (Starting material, Decarboxylated products) ImpurityType->NonAcidic Contains Isomers Regioisomers (3-Cl, 4-F isomers) ImpurityType->Isomers Contains Hydrolysis Hydrolysis Products (Amide or Diacid) ImpurityType->Hydrolysis Contains Method1 Method A: Acid-Base Extraction (Selective pH Swing) NonAcidic->Method1 Primary Fix Method2 Method B: Recrystallization (Solvent Selectivity) Isomers->Method2 Primary Fix Method3 Method C: Reverse Phase Chromatography (Prep-HPLC) Isomers->Method3 Secondary Fix Hydrolysis->Method3 Only Viable Fix Method1->Method2 If Purity < 98%

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profiling.[1]

Part 2: Troubleshooting Guides & Protocols

Module A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing non-acidic precursors (e.g., 4-chloro-2-fluoro-3-methylbenzonitrile).[1]

The Core Problem: The cyano group is susceptible to hydrolysis (converting to amide or carboxylic acid) if exposed to strong base (NaOH) or strong acid (HCl) for extended periods, especially with heat.

Optimized Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extraction (Base): Extract with saturated NaHCO₃ (mild base, pH ~8.5). Do not use NaOH, as the high pH (>12) accelerates nitrile hydrolysis [1].

  • Wash: Wash the aqueous layer (containing the product salt) twice with fresh EtOAc to remove non-acidic organic impurities.

  • Acidification: Cool the aqueous layer to 0–5°C . Slowly add 1M HCl dropwise until pH reaches 2–3.

  • Isolation: Filter the precipitated solid. If no solid forms (oiling out), extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Low Recovery Product solubility in waterThe electron-withdrawing F and CN groups lower the pKa, making the acid more soluble in water.[1] Saturate the aqueous phase with NaCl (salting out) before the final extraction.
New Impurity Peak (+18 mass) Nitrile HydrolysisYou likely used a strong base (NaOH) or allowed the acidic solution to warm up. Switch to NaHCO₃ and keep all aqueous steps at 4°C .
Emulsion Formation Fine precipitateThe fluorinated ring can act as a surfactant. Filter the biphasic mixture through Celite to break the emulsion, then separate layers.
Module B: Recrystallization (Polishing)

Best for: Removing regioisomers and trace colored impurities.[1]

The Core Problem: Fluorinated benzoic acids often "oil out" (separate as a liquid) rather than crystallize due to low melting points and disrupted lattice packing.

Recommended Solvent Systems:

  • System 1 (Preferred): Toluene / Heptane (Good for removing non-polar isomers).

  • System 2 (Alternative): Ethanol / Water (Good for removing inorganic salts).

Optimized Protocol (Toluene/Heptane):

  • Dissolve crude solid in minimal boiling Toluene .

  • If colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Remove from heat. Add Heptane dropwise until a faint cloudiness persists.

  • Add a few drops of Toluene to clear the solution.

  • Critical Step: Allow to cool to room temperature slowly (wrap flask in foil/towel). Rapid cooling traps impurities.

  • Cool to 4°C for 2 hours before filtration.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Oiling Out Supersaturation / Low MPRe-heat to dissolve the oil.[1] Add a seed crystal of pure product at 30-40°C. If no seed is available, scratch the glass wall with a rod to induce nucleation.
Low Yield Too much solventFluorinated acids can be surprisingly soluble in toluene. Concentrate the mother liquor to half volume and repeat cooling to recover a second crop.
Isomer Persistence Co-crystallizationRegioisomers (e.g., 3-Cl vs 4-Cl) have similar lattice energies.[1] Switch to System 2 (EtOH/Water) which relies more on hydrogen bonding differences than polarity.
Module C: Chromatographic Purification (HPLC/Flash)

Best for: separating hydrolysis byproducts (Amide/Diacid) from the target.[1]

The Core Problem: The carboxylic acid group causes "peak tailing" on silica, leading to poor resolution.

Technical Setup:

  • Stationary Phase: C18 (Reverse Phase) is superior to Silica for this acid.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Why Formic Acid? It keeps the carboxylic acid protonated (neutral), preventing ionic interaction with the stationary phase and sharpening the peak [2].

Gradient Strategy:

  • Start: 10% ACN[1]

  • End: 90% ACN over 20 minutes.

  • Note: The target acid usually elutes earlier than the decarboxylated impurities but later than the hydrolysis (amide) impurities.

Part 3: Impurity Profiling & Management

Understanding your enemy is key to defeating it. The diagram below illustrates the chemical pathways leading to common impurities.

ImpurityPathways Target Target Molecule (4-Cl-3-CN-2-F-Benzoic Acid) Amide Impurity A: Amide (Hydrolysis of CN) Target->Amide High pH (>10) or Strong Acid + Heat Decarb Impurity C: Decarboxylated (Loss of CO2) Target->Decarb High Heat (>150°C) StartMat Precursor (Methyl analog) StartMat->Target Oxidation Diacid Impurity B: Diacid (Full Hydrolysis) Amide->Diacid Prolonged Hydrolysis

Figure 2: Chemical stability profile.[1] Avoid High pH to prevent Amide formation; avoid excessive heat to prevent Decarboxylation.

References

  • Vertex Pharmaceuticals Inc. (2008). Synthesis of substituted benzoic acids. United States Patent US20080200463. Link (Describes general conditions for cyanobenzoic acid handling).

  • Sigma-Aldrich. (2025).[1] 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Information. Link (Physical properties and storage).

  • PubChem. (2025).[3] 4-Chloro-3-cyanobenzoic acid Compound Summary. National Library of Medicine. Link (Analogous solubility and pKa data).

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Link (General solvent selection rules for halogenated aromatic acids).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated cyanobenzoic acids, as they may release toxic fumes (HCN/HF) under extreme conditions.

Sources

Technical Support Center: Recrystallization of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. Here, we address common challenges and provide field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for 4-Chloro-3-cyano-2-fluorobenzoic acid?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For 4-Chloro-3-cyano-2-fluorobenzoic acid, a substituted benzoic acid, good starting points are polar protic solvents. Based on the structure—possessing a polar carboxylic acid group, a moderately polar cyano group, and halogen substituents—solvents like ethanol, methanol, or isopropanol are excellent candidates to evaluate. A mixed solvent system, such as ethanol-water or acetone-water, can also be highly effective.[1] The addition of water as an anti-solvent to a solution in a highly soluble solvent often induces crystallization.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or a large difference in polarity between the solute and the solvent system.

Troubleshooting Steps:

  • Increase the Solvent Volume: The most common cause is a supersaturated solution that is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool slowly.[1]

  • Lower the Crystallization Temperature: Induce crystallization at a lower temperature. Once the solution is cool but before oiling occurs, scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation point.[1]

  • Modify the Solvent System: If using a mixed solvent system, you may have added the anti-solvent too quickly or in too large a proportion. Re-heat to dissolve the oil, add a small amount of the "good" solvent to create a clear solution, and then add the anti-solvent more slowly while the solution is hot.

Q3: Crystal formation is not occurring, even after cooling the solution in an ice bath. What should I do?

A lack of crystal formation is typically due to either the solution not being sufficiently saturated or the presence of an energy barrier to nucleation.

Inducing Crystallization:

  • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for the first crystals to form.[1][2]

  • Seed Crystals: If you have a small amount of pure 4-Chloro-3-cyano-2-fluorobenzoic acid, add a single, tiny crystal to the cooled solution. This will act as a template for further crystal growth.[1][2]

  • Reduce Solvent Volume: It's possible that too much solvent was used initially.[1] Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Flash Freezing: As a last resort for stubborn crystallizations, you can try flash freezing a small amount of the solution on dry ice and then allowing it to thaw. This can sometimes generate seed crystals.

Q4: The recovery yield of my recrystallized product is very low. How can I improve it?

Low recovery is a common issue and can be attributed to several factors.

Optimization Strategies:

  • Minimize Solvent Usage: The most critical factor is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][3] Any excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[1] If crystals form on the filter paper, it will lead to significant loss.[3]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Ensure the solution is thoroughly chilled in the ice bath to maximize the precipitation of the product.[1][2]

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

Q5: The final crystals have a yellowish tint. How can I obtain a colorless product?

Colored impurities often arise from the synthetic process and can be adsorbed onto the crystal lattice.

Decolorization Technique:

  • After dissolving your crude product in the hot solvent, remove it from the heat source.

  • Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution.

  • Swirl the flask and gently reheat to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[5][6]

  • Perform a hot gravity filtration to remove the charcoal. Be cautious, as adding charcoal to a boiling solution can cause it to froth over. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1]

Solvent Selection Guide

The choice of solvent is paramount for successful recrystallization.[3][6] The following table provides a guide to the expected solubility of 4-Chloro-3-cyano-2-fluorobenzoic acid in common laboratory solvents, based on its chemical structure.

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Comments
WaterHighLowVery LowLikely a poor single solvent, but excellent as an anti-solvent in a mixed system.
EthanolHighHighModerate/LowA good candidate for a single-solvent recrystallization.
MethanolHighHighModerate/LowSimilar to ethanol, a promising candidate.
IsopropanolMediumHighLowAnother strong candidate for single-solvent recrystallization.
AcetoneMediumHighHighMay not be ideal as a single solvent due to high solubility when cold, but can be used in a mixed system with an anti-solvent like water or hexanes.
Ethyl AcetateMediumHighModerateA potential candidate, may require a co-solvent.
TolueneLowModerate/LowVery LowMay be suitable if impurities are highly soluble.
HexanesLowVery LowInsolubleNot suitable as the primary solvent, but can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude 4-Chloro-3-cyano-2-fluorobenzoic acid in an Erlenmeyer flask. Add a small volume of isopropanol and heat the mixture to a gentle boil while stirring. Continue to add the minimum amount of hot isopropanol dropwise until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol-Water)
  • Dissolution: Dissolve the crude 4-Chloro-3-cyano-2-fluorobenzoic acid in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water (the "anti-solvent") dropwise with swirling until the solution becomes faintly and persistently turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using an ice-cold ethanol-water mixture of the same composition for washing the crystals.

Visualization of Workflows

Recrystallization Decision Workflow

start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes oiling_out Compound Oiled Out? crystals_form->oiling_out No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end induce Induce Crystallization (Scratch/Seed) induce->crystals_form oiling_out->induce No reheat_add_solvent Re-heat and Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Decision-making workflow for recrystallization.

Troubleshooting Logic Diagram

cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution p1 No Crystals Form c1 Not Supersaturated p1->c1 c2 Nucleation Barrier p1->c2 p2 Compound Oils Out c3 Too Concentrated p2->c3 c4 Wrong Solvent p2->c4 p3 Low Yield c5 Too Much Solvent Used p3->c5 c6 Premature Crystallization p3->c6 s1 Evaporate Solvent c1->s1 s2 Scratch or Seed c2->s2 s3 Add More Solvent c3->s3 s4 Change Solvent System c4->s4 s5 Use Minimum Solvent c5->s5 s6 Pre-heat Glassware c6->s6

Caption: Troubleshooting common recrystallization issues.

References

  • University of California, Davis. Recrystallization of Benzoic Acid. [Link]

  • StudyMoose. Recrystallization of Benzoic Acid. (2024, February 26). [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • PubChem. 4-Chloro-3-cyanobenzoic acid. [Link]

  • University of Technology, Iraq. EXPERIMENT (3) Recrystallization. [Link]

  • Cheméo. Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). [Link]

  • Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Wikipedia. 4-Chlorobenzoic acid. [Link]

  • Knochel, P., et al. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Google Patents.
  • Reddit. My first recrystallized unknown solid. Done in my organic chemistry lab. Turned out to be benzoic acid! (2019, September 18). [Link]

Sources

Technical Guide: Impurity Profiling & Troubleshooting for 4-Chloro-3-cyano-2-fluorobenzoic Acid

[1]

Introduction

4-Chloro-3-cyano-2-fluorobenzoic acid is a critical intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly indazolones and TNF


 modulatorsDirected Ortho Metallation (DoM)

This guide moves beyond generic advice, analyzing the specific chemical behaviors of the fluoro-cyano-benzoic motif to help you identify, control, and remove impurities.

Module 1: Synthetic Route & Impurity Origins

The industrial standard for synthesizing this molecule utilizes the high directing power of the fluorine substituent. Understanding this mechanism is the key to predicting impurities.

Primary Route: Lithiation of 2-chloro-6-fluorobenzonitrile using LDA, followed by carboxylation with CO

Reaction Pathway & Impurity Map

GSMStarting Material2-chloro-6-fluorobenzonitrileLithLithiated Intermediate(Ortho to F)SM->LithLDA, THF, -65°CImpAImpurity A(Unreacted SM)SM->ImpAIncomplete ConversionImpBImpurity B(Regioisomer: Ortho to Cl)SM->ImpBLithiation at C3 (Minor)ProdTarget Product4-Chloro-3-cyano-2-fluorobenzoic acidLith->Prod+ CO2, H+ImpDImpurity D(Dimer/Ketone)Lith->ImpD+ SM (Nucleophilic Attack)ImpCImpurity C(Amide Hydrolysis)Prod->ImpCAq. Workup (pH < 2)

Figure 1: Synthetic pathway and critical control points for impurity generation.

Module 2: Common Impurities Table
Impurity IDName / StructureOriginDetection (HPLC)
Impurity A 2-chloro-6-fluorobenzonitrile Unreacted Starting Material. Caused by moisture in LDA or insufficient CO

.
Non-polar. Elutes after the main peak (RRT ~1.2-1.3).
Impurity B 2-chloro-4-fluoro-3-cyanobenzoic acid Regioisomer . Formed by lithiation ortho to Chlorine instead of Fluorine.Critical Pair.[1] Elutes very close to main peak.
Impurity C 4-chloro-3-carbamoyl-2-fluorobenzoic acid Hydrolysis . The -CN group hydrolyzes to -CONH

during acidic quench.
Polar. Elutes before the main peak (RRT ~0.8).
Impurity D 4-chloro-2-fluoroisophthalic acid Over-Hydrolysis . Amide converts to Acid (-COOH).Very Polar. Elutes early (RRT ~0.5).
Module 3: Troubleshooting & FAQs
Q1: I see a persistent unknown peak at RRT 0.85. What is it?

Diagnosis: This is likely Impurity C (The Amide) . Cause: The cyano group at the 3-position is electron-deficient due to the ortho-fluoro and para-chloro groups, making it highly susceptible to hydrolysis [2]. Solution:

  • Control Quench Temperature: Ensure the acid quench happens below 0°C.

  • Minimize Acid Contact: Do not let the product sit in strong acid (pH < 1) for extended periods. Extract into organic solvent (EtOAc or MTBE) immediately after acidification.

  • Drying: Avoid oven drying >50°C if the material is still wet/acidic.

Q2: How do I remove unreacted Starting Material (Impurity A) without column chromatography?

Strategy: Utilize the acidity difference. The product is a benzoic acid (pKa ~3.5), while the impurity is a neutral nitrile. Protocol:

  • Dissolve the crude solid in 5% aqueous NaHCO

    
      (pH ~8.5).
    
  • Wash this aqueous layer twice with MTBE or Toluene . The neutral Impurity A will partition into the organic layer.

  • Acidify the aqueous layer with HCl to pH 2-3 to precipitate the pure acid.

  • Filter and wash the cake with cold water to remove inorganic salts.

Q3: My yield is low, and I see many small peaks. What went wrong?

Diagnosis: "Wet" LDA or insufficient cryogenic control. Explanation:

  • Moisture: If the THF or reaction vessel has moisture, LDA is quenched to diisopropylamine, which cannot deprotonate the starting material.

  • Temperature: Above -50°C, the lithiated species is unstable and can attack the nitrile of another molecule, forming dimers (Impurity D) or "tars." Corrective Action:

  • Distill THF over Sodium/Benzophenone.

  • Maintain internal temperature < -60°C during LDA addition.[1]

Module 4: Analytical Method (HPLC)

To separate the Regioisomer (Impurity B) from the target, a standard C18 column is often insufficient due to the structural similarity.

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Wavelength: 230 nm (Maximize absorption of the benzonitrile chromophore).

References
  • Argiriadi, M. A., et al. (2016). Indazolones as modulators of TNF signaling. World Intellectual Property Organization, Patent WO2016168633A1.

  • Lumen Learning. Hydrolysis of Nitriles. Organic Chemistry II.

Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-3-cyano-2-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but sterically challenging building block. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to navigate the unique reactivity of this polysubstituted aromatic compound.

The core challenge in the chemistry of 4-Chloro-3-cyano-2-fluorobenzoic acid lies in its congested substitution pattern. The ortho-fluoro and meta-cyano groups create significant steric and electronic effects that influence reactions at both the carboxylic acid moiety and the aromatic ring. This guide will break down these challenges and offer robust solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary steric and electronic factors governing the reactivity of this molecule?

Answer: The reactivity of 4-Chloro-3-cyano-2-fluorobenzoic acid is governed by a complex interplay of steric and electronic effects originating from its four distinct substituents.

  • Steric Hindrance: The primary source of steric hindrance is the substitution pattern around the carboxylic acid. The ortho-fluoro group, while the smallest halogen, creates significant steric strain that can impede the approach of reagents to the carboxyl group.[1] This is a classic example of the "ortho effect," where the substituent forces the carboxyl group to twist out of the plane of the benzene ring.[2] This twisting can disrupt resonance but also sterically shields the reaction center.[3]

  • Electronic Effects: The aromatic ring is extremely electron-deficient. This is due to the strong inductive electron-withdrawing effects of the fluoro, chloro, and cyano groups, as well as the resonance-withdrawing effect of the cyano group. This high degree of electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) but resistant to electrophilic aromatic substitution.[4]

Q2: Which position is most susceptible to nucleophilic aromatic substitution (SNAr), the C2-F or the C4-Cl bond?

Answer: Both the C2-fluoro and C4-chloro substituents are potential leaving groups in an SNAr reaction. However, the C2-fluoro position is generally more reactive.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5][6] The reaction is accelerated by factors that stabilize this intermediate.

  • Inductive Effect: Fluorine is the most electronegative halogen. Its powerful inductive effect strongly withdraws electron density from the ring, making the carbon at position 2 highly electrophilic and stabilizing the incoming negative charge more effectively than the chlorine at position 4.[4][6] For this reason, in SNAr, the reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions.[5]

  • Steric Accessibility: While the C2 position is flanked by the bulky carboxyl group, the C4 position is adjacent to the cyano group. The approach of a nucleophile to either position is challenging. However, the overwhelming electronic activation at the C2 position often makes it the preferred site of attack, provided the nucleophile is not excessively bulky.

Q3: How does the ortho-fluoro group impact reactions at the carboxylic acid moiety (e.g., amidation, esterification)?

Answer: The ortho-fluoro group significantly hinders reactions at the carboxylic acid. It acts as a steric shield, making it difficult for nucleophiles (like amines or alcohols) to attack the electrophilic carbonyl carbon.[1] This steric hindrance increases the activation energy of the reaction, often leading to sluggish conversions, low yields, or the need for harsh reaction conditions when using standard protocols.[7] To achieve successful conversion, specialized, highly reactive coupling agents or the conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride) is typically required.

Section 2: Troubleshooting Guide

This section addresses common experimental failures and provides a logical workflow for optimization.

Problem 1: Low or No Yield in Amidation/Esterification Reactions
  • Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material after extended reaction times.

  • Primary Cause: Insufficient activation of the carboxylic acid to overcome the steric hindrance imposed by the ortho-fluoro group. Standard coupling reagents like DCC or EDC alone may be ineffective.

  • Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low-yield acylation reactions.

Solutions & Rationale
  • Enhance Reagent Reactivity: Move beyond simple carbodiimides to more potent uronium/phosphonium-based coupling agents. These reagents form highly reactive activated esters in situ, which are more effective at acylating nucleophiles in a sterically congested environment.

Coupling AgentClassRelative Reactivity (Hindered Substrates)Notes
EDC/DCCCarbodiimideLowOften requires an additive like HOBt or DMAP.
HBTU/HATUUroniumHighHATU is often superior for challenging couplings, minimizing racemization.
PyBOPPhosphoniumHighGenerates benzotriazole-based active ester.
SOCl₂ / (COCl)₂Acyl Halide FormationVery HighConverts COOH to a highly reactive acyl chloride. May not be suitable for sensitive substrates.
  • Optimize Reaction Conditions: Carefully increasing the reaction temperature can provide the necessary activation energy.[8] However, monitor for decomposition. Using a more polar aprotic solvent like DMF or NMP can also improve reaction rates.

Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr)
  • Symptoms: Recovery of starting material, even at elevated temperatures with a suitable nucleophile.

  • Primary Cause: The combination of steric hindrance and an insufficiently potent nucleophile or reaction conditions prevents the initial, rate-determining attack on the electron-deficient ring.[9]

  • Key Considerations:

SNAr_Mechanism Start 4-Chloro-3-cyano-2-fluorobenzoic acid + Nu- TS1 Transition State (High Energy due to Steric Clash) Start->TS1 Rate-Determining Step (Sterically Hindered Attack) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation Product Substituted Product + F- Intermediate->Product Fast Expulsion of F- (Restores Aromaticity)

Sources

Technical Support Center: Troubleshooting the Decarboxylation of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the decarboxylation of 4-Chloro-3-cyano-2-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the complexities of this reaction.

Understanding the Reaction: Key Considerations

The decarboxylation of 4-Chloro-3-cyano-2-fluorobenzoic acid to yield 3-chloro-2-cyano-1-fluorobenzene is a challenging transformation. The presence of multiple electron-withdrawing substituents (chloro, cyano, and fluoro groups) on the aromatic ring significantly influences the reactivity of the carboxylic acid group. While these groups can activate the ring towards certain reactions, they can also complicate the desired decarboxylation process.

Generally, the decarboxylation of aromatic carboxylic acids is more facile than that of their aliphatic counterparts.[1] However, the specific substitution pattern on the aromatic ring plays a crucial role in determining the reaction conditions required. Electron-withdrawing groups can lower the thermal stability of benzoic acid derivatives, potentially facilitating decarboxylation.[2]

This guide will address common issues encountered during this specific decarboxylation, providing logical troubleshooting steps and evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My decarboxylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Incomplete or failed decarboxylation is a common hurdle. Several factors can contribute to this issue, primarily related to insufficient reaction energy or inappropriate catalytic conditions.

Troubleshooting Steps:

  • Temperature and Reaction Time Optimization:

    • Rationale: Thermal energy is the primary driving force for most decarboxylation reactions. Aromatic carboxylic acids often require elevated temperatures to overcome the activation energy barrier for the removal of the carboxyl group.[1][3]

    • Protocol:

      • If you are performing a thermal decarboxylation without a catalyst, incrementally increase the reaction temperature. Start from a baseline (e.g., 150 °C) and increase in 10-20 °C intervals, carefully monitoring the reaction progress by a suitable analytical method like TLC, GC-MS, or HPLC.

      • Extend the reaction time. Some decarboxylations are sluggish and may require prolonged heating to reach completion.

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. High-boiling point, polar aprotic solvents are often preferred as they can effectively solvate the starting material and facilitate heat transfer.

    • Recommended Solvents:

      • Quinoline: Often used in classical decarboxylation procedures, sometimes with a copper catalyst.[1]

      • N-Methyl-2-pyrrolidone (NMP)

      • Dimethylformamide (DMF)[4]

      • Dimethyl sulfoxide (DMSO)

  • Catalyst Introduction:

    • Rationale: Copper catalysts are well-established for promoting the decarboxylation of aromatic carboxylic acids, often allowing for milder reaction conditions.[5][6][7] The mechanism is thought to involve the formation of a copper carboxylate intermediate which facilitates the cleavage of the C-C bond.[6]

    • Protocol:

      • Introduce a copper catalyst such as copper(I) oxide (Cu₂O), copper(I) bromide (CuBr), or copper powder.

      • The addition of a ligand, such as 1,10-phenanthroline or tetramethylethylenediamine (TMEDA), can significantly enhance the catalytic activity of copper, allowing for lower reaction temperatures.[6][7]

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing significant formation of side products. What are the potential side reactions and how can I minimize them?

A2: The formation of byproducts is often due to the high temperatures required for decarboxylation, which can lead to decomposition or other unwanted reactions.

Potential Side Reactions and Solutions:

  • Hydrolysis of the Cyano Group:

    • Rationale: In the presence of trace amounts of water at high temperatures, the cyano group can be hydrolyzed to a carboxamide or even a carboxylic acid group.

    • Solution:

      • Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Rationale: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack, especially at the positions activated by the electron-withdrawing groups. If your solvent or any additives can act as nucleophiles (e.g., amines), they may displace one of the halogens.

    • Solution:

      • Choose a non-nucleophilic solvent.

      • If using an amine as a ligand or base, consider its nucleophilicity and the reaction temperature.

  • Polymerization/Tar Formation:

    • Rationale: At very high temperatures, aromatic compounds can undergo decomposition and polymerization, leading to the formation of intractable tars.[3]

    • Solution:

      • Carefully control the reaction temperature and avoid overheating.

      • The use of a copper catalyst can often lower the required temperature, thereby reducing the likelihood of thermal decomposition.[7]

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionPlausible CauseMitigation Strategy
Cyano Group HydrolysisPresence of water at high temperaturesUse anhydrous reagents and solvents; conduct under an inert atmosphere.
Nucleophilic Aromatic SubstitutionNucleophilic solvent or additivesUse a non-nucleophilic solvent; carefully select any additives.
Polymerization/Tar FormationExcessive reaction temperaturePrecise temperature control; use of a catalyst to lower the reaction temperature.
Q3: How can I effectively monitor the progress of my decarboxylation reaction?

A3: Real-time or periodic monitoring is crucial for optimizing reaction conditions and determining the endpoint.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC):

    • Application: A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product. The difference in polarity between the carboxylic acid and the decarboxylated product should allow for easy separation.

    • Procedure: Periodically take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: Provides both qualitative and quantitative information. It can confirm the identity of the product through its mass spectrum and quantify the conversion by comparing the peak areas of the starting material and the product.

    • Procedure: Withdraw a small sample from the reaction, quench it, and prepare a dilute solution in a suitable solvent for injection into the GC-MS.

  • High-Performance Liquid Chromatography (HPLC):

    • Application: An excellent quantitative method, particularly for non-volatile compounds. It is useful for accurately determining the percentage of conversion and identifying any non-volatile byproducts.[8][9]

    • Procedure: Similar to GC-MS, prepare a quenched and diluted sample for analysis.

  • Measurement of CO₂ Evolution:

    • Application: A direct measure of the decarboxylation reaction.[10]

    • Procedure: The reaction can be set up in a sealed apparatus connected to a gas burette or a measuring cylinder filled with a liquid that does not absorb CO₂ (e.g., saturated sodium bicarbonate solution or certain organic liquids) to measure the volume of gas evolved over time.[11]

Reaction Monitoring Workflow:

ReactionMonitoring Start Start Decarboxylation Reaction TLC Qualitative Monitoring: Thin-Layer Chromatography (TLC) Start->TLC GCMS_HPLC Quantitative Analysis: GC-MS or HPLC Start->GCMS_HPLC CO2_Evolved Direct Measurement: CO₂ Evolution Start->CO2_Evolved Decision Assess Reaction Progress TLC->Decision GCMS_HPLC->Decision CO2_Evolved->Decision Continue Continue Reaction Decision->Continue Incomplete Stop Stop Reaction & Work-up Decision->Stop Complete Continue->TLC Continue->GCMS_HPLC Continue->CO2_Evolved

Caption: Workflow for monitoring the decarboxylation reaction.

Experimental Protocols

Protocol 1: Copper-Catalyzed Decarboxylation

This protocol provides a general starting point for a copper-catalyzed decarboxylation. Optimization of temperature, solvent, and catalyst loading may be necessary.

Materials:

  • 4-Chloro-3-cyano-2-fluorobenzoic acid

  • Copper(I) oxide (Cu₂O)

  • Quinoline (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4-Chloro-3-cyano-2-fluorobenzoic acid (1.0 eq).

  • Add copper(I) oxide (0.1 - 0.2 eq).

  • Add anhydrous quinoline to achieve a suitable concentration (e.g., 0.5 M).

  • Flush the flask with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 170-190 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter to remove the catalyst.

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove quinoline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as needed.

References

  • Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 83(15), 8043–8052. [Link]

  • Request PDF. (2025, August 9). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. [Link]

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using the Agilent Cary 630 FTIR Spectrometer. [Link]

  • Future4200. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

  • Macmillan Group. (n.d.). Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization. [Link]

  • Semantic Scholar. (2013, March 11). Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2003, March 21). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. [Link]

  • ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Link]

  • ACS Publications. (2020, November 17). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

  • AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • PMC - NIH. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]

  • ResearchGate. (n.d.). Indicator assay for amino acid decarboxylases. [Link]

  • Reddit. (2024, January 6). Method of Measuring Decarboxylation? [Link]

  • Royal Society of Chemistry. (2024, June 5). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]

  • ResearchGate. (2001, March 1). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. [Link]

  • PMC - NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2017, February 27). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. [Link]

  • LOCKSS. (2014, January 6). 3-ETHOXYCARBONYL/CYANO-4-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. [Link]

  • Google Patents. (n.d.). Method for preparation of fluoro and chloro cyano compounds of the 15th group.
  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Link]

  • PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

Sources

Validation & Comparative

HPLC Method Development for 4-Chloro-3-cyano-2-fluorobenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Molecule: 4-Chloro-3-cyano-2-fluorobenzoic acid (CCFBA) is a highly functionalized intermediate used in the synthesis of next-generation kinase inhibitors and agrochemicals.[1][2]

The Analytical Challenge: Standard C18 methods often fail to resolve CCFBA from its positional isomers (e.g., 3-chloro-2-cyano-4-fluorobenzoic acid) and hydrolysis degradants (amide/acid derivatives of the nitrile group).[1][2] Due to the electron-withdrawing nature of the fluorine, chlorine, and cyano groups, the molecule is significantly acidic (


) and polar, leading to poor retention and peak tailing on conventional alkyl phases.

The Solution: This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase. Experimental data demonstrates that the PFP phase provides superior selectivity through


 and dipole-dipole interactions specific to halogenated aromatics.[1][2]

Physicochemical Profiling & Strategy

Before method development, we must understand the analyte's behavior in solution to select the correct "tools" (Column & Mobile Phase).

PropertyValue (Est.)Method Development Implication
Acidity (

)
2.5 – 2.8Critical: The mobile phase pH must be

to suppress ionization.[1][2] If

, the analyte becomes anionic (

), losing retention on RP columns.[2]
LogP ~2.0 – 2.5Moderately hydrophobic.[1][2] Requires organic modifier (MeCN/MeOH) but has significant water solubility.[1][2]
UV Max 230 – 240 nmThe conjugated benzene ring with -CN and -COOH provides strong UV absorbance.[1][2]
Key Impurities Positional IsomersIsomers have identical Mass/Charge (m/z) and LogP.[1][2] Separation requires shape selectivity (PFP), not just hydrophobicity (C18).[1][2]

Comparative Method Development

Experiment A: Column Selection (The "Selectivity" Test)

Objective: Compare the resolution (


) of CCFBA from its nearest positional isomer impurity using C18 vs. PFP chemistries.

Protocol:

  • System: Agilent 1290 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 235 nm.[1]

Results Comparison
ParameterStandard C18 Column (e.g., Zorbax Eclipse Plus)PFP Column (e.g., ACE C18-PFP or Discovery HS F5)Analysis
Retention Time (CCFBA) 4.2 min5.8 minPFP offers greater retention for polar-aromatics due to H-bonding and dipole interactions.[1][2]
Resolution (

) from Isomer
1.2 (Co-elution) 3.5 (Baseline) Crucial: C18 relies only on hydrophobicity.[1][2] PFP utilizes "Fluorine-Fluorine" interactions to distinguish isomer geometry.[1][2]
Peak Symmetry (Tailing Factor) 1.41.1The PFP phase often masks silanols better for acidic compounds, improving shape.
Experiment B: Mobile Phase Modifier (The "Shape" Test)

Objective: Determine the optimal acidic modifier for peak shape and sensitivity.

  • Comparison: 0.1% Formic Acid (Volatile, MS-compatible) vs. 0.1% Phosphoric Acid (Non-volatile, UV-transparent).[1][2]

Observation:

  • Formic Acid: Resulted in slight peak broadening (

    
    ).[1][2] The 
    
    
    
    of formic acid (~3.75) is not low enough to fully suppress the ionization of CCFBA (
    
    
    ~2.5).
  • Phosphoric Acid: Resulted in sharp, symmetrical peaks (

    
    ).[1][2] Phosphoric acid acts as a stronger buffer at low pH (pH ~2.1), ensuring the analyte is 100% protonated.
    

Final Optimized Protocol

This is the "Gold Standard" method for QC release testing of CCFBA.

Chromatographic Conditions
  • Column: ACE C18-PFP,

    
    , 
    
    
    
    (or equivalent pentafluorophenyl phase).[1][2]
  • Mobile Phase A: 0.1%

    
     in Water (pH 2.1).[1][2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
     (Thermostatted).
    
  • Injection Vol:

    
    .
    
  • Detection: UV-DAD @ 235 nm (Reference 360 nm).[1][2]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (polar impurity elution)
12.04060Linear Gradient
12.1595Wash
15.0595Wash Hold
15.1955Re-equilibration

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logic used to arrive at the PFP solution.

MethodDev Start Start: CCFBA Analysis CheckPka Step 1: Physicochemical Check (Acidic pKa ~ 2.5) Start->CheckPka SelectMP Step 2: Mobile Phase Selection Requires pH < 2.5 (Phosphoric Acid) CheckPka->SelectMP SelectCol Step 3: Column Screening SelectMP->SelectCol C18 Option A: C18 Column (Hydrophobic Interaction) SelectCol->C18 PFP Option B: PFP Column (Pi-Pi + Dipole + Shape) SelectCol->PFP ResultC18 Result: Poor Isomer Resolution (Rs < 1.5) C18->ResultC18 ResultPFP Result: Baseline Separation (Rs > 3.0) PFP->ResultPFP ResultC18->PFP Switch Mechanism Final Final Method: PFP + 0.1% H3PO4 ResultPFP->Final

Caption: Decision tree highlighting the pivot from standard C18 to PFP chemistry due to isomer resolution requirements.

Diagram 2: Separation Mechanism (PFP vs. Analyte)

Why does PFP work? It targets the specific electron-withdrawing groups on the benzene ring.

Mechanism Analyte Analyte: CCFBA (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-Cl) Analyte->Interaction2 Interaction3 Shape Selectivity (Ortho/Meta Isomers) Analyte->Interaction3 Ligand Stationary Phase: PFP (Fluorine Rich Ring) Ligand->Interaction1 Ligand->Interaction2 Ligand->Interaction3 Resolution Enhanced Selectivity Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Caption: Mechanistic view of the multi-mode interactions (Pi-Pi, Dipole, Shape) between CCFBA and the PFP ligand.

References

  • Advanced Chromatography Technologies (ACE). (n.d.).[1][2] ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][2][6][7] Retrieved from [Link] (Referenced for PFP selectivity mechanisms regarding halogenated aromatics).

  • Waters Corporation. (2012).[1] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note 720004464EN.[1] Retrieved from [Link] (Referenced for the challenge of separating benzoic acid positional isomers).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. John Wiley & Sons.[1] (Authoritative text on pH control for acidic analytes).

  • Sigma-Aldrich. (n.d.).[1][2] 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Data. CAS: 1628684-15-0.[1][2] (Referenced for chemical structure and properties).[1][2][5][8][9][10][11][12]

Sources

Comparative Guide: Reactivity & Application of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 4-Chloro-3-cyano-2-fluorobenzoic Acid vs. Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

In the landscape of kinase inhibitor and quinolone antibiotic synthesis, 4-Chloro-3-cyano-2-fluorobenzoic acid (Target Molecule) represents a "privileged scaffold."[1] Its unique substitution pattern—featuring a fluorine atom "sandwiched" between a carboxylic acid and a nitrile group—creates a hyper-electrophilic site at C2.[1]

This guide compares the Target Molecule against its most relevant regioisomer, 2-Chloro-3-cyano-4-fluorobenzoic acid (Isomer B) , and the sterically distinct 4-Chloro-2-cyano-6-fluorobenzoic acid (Isomer C) .[1]

Key Takeaway: The Target Molecule exhibits superior SNAr reactivity at the C2 position compared to the C4 position of Isomer B, enabling rapid, chemoselective diversifications under mild conditions. However, its C1-carboxylic acid is sterically encumbered, requiring specific activation protocols.

Structural Analysis & Electronic Activation

The reactivity of these scaffolds is dictated by the interplay of Inductive (-I) and Mesomeric (-M) effects.[2]

The Competitors
  • Target Molecule: 4-Chloro-3-cyano-2-fluorobenzoic acid.[1]

  • Isomer B (The Inverse): 2-Chloro-3-cyano-4-fluorobenzoic acid.[1]

  • Isomer C (The Crowded): 4-Chloro-2-cyano-6-fluorobenzoic acid.[1]

Electronic Activation Map (Graphviz)

The following diagram illustrates the electron-withdrawing vectors activating the nucleophilic substitution sites.

ReactivityMap cluster_legend Electronic Effect Target Target: 4-Cl-3-CN-2-F C2_Site C2-F Site (Ortho to COOH, Ortho to CN) ++ Activation Target->C2_Site Primary S_NAr Site IsomerB Isomer B: 2-Cl-3-CN-4-F C4_Site C4-F Site (Para to COOH, Ortho to CN) + Activation IsomerB->C4_Site Primary S_NAr Site Effect1 The C2-F bond in Target is weaker due to dual ortho-EWG pull.

Caption: Comparative activation of the Fluorine leaving group. The Target molecule benefits from dual ortho-activation.

Detailed Reactivity Comparison
3.1 Nucleophilic Aromatic Substitution (SNAr)

The most critical reaction for these scaffolds is the displacement of the fluorine atom by amines or alkoxides.

FeatureTarget Molecule (2-F)Isomer B (4-F)Mechanistic Insight
Primary Leaving Group Fluorine at C2Fluorine at C4F is a better leaving group than Cl in SNAr due to the highly polarized C-F bond stabilizing the Meisenheimer complex [1].[1]
Activation Energy Low Moderate In the Target, the C2-F is activated by two ortho-EWGs (-CN and -COOH).[1] Isomer B's C4-F has only one ortho-EWG (-CN).[1]
Regioselectivity >98% C2-F displacement~85% C4-F displacementIsomer B suffers from competitive attack at C2-Cl due to the strong inductive pull of the adjacent acid [2].[1]
Reaction Conditions 0°C to RT (THF/Et3N)60°C - 80°C (DMF/K2CO3)The Target is significantly more reactive; heating often leads to decarboxylation byproducts.[1]
3.2 Carboxylic Acid Derivatization (Amide Coupling)

Transforming the -COOH into an amide or ester.[1]

  • Target Molecule: The C2-fluorine and C3-cyano group create significant steric bulk around the C1-acid.[1] Standard coupling reagents (EDC/HOBt) may proceed slowly.[1]

  • Isomer B: The C2-chlorine is larger than fluorine (Van der Waals radius: Cl 1 .75Å vs F 1.47Å).[1] Consequently, Isomer B is more sterically hindered at the acid position than the Target.

  • Recommendation: For the Target, acid chloride generation (SOCl2) is preferred over direct coupling reagents to overcome steric gating.

Experimental Protocols
Protocol A: Chemoselective SNAr with Primary Amines

Objective: Selective displacement of C2-F in the presence of C4-Cl and C3-CN.[1]

Reagents:

  • Substrate: 4-Chloro-3-cyano-2-fluorobenzoic acid (1.0 eq)[1]

  • Nucleophile: Cyclopropylamine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the Target acid in 10 mL anhydrous THF under N2 atmosphere. Cool to 0°C.[1]

    • Expert Note: Cooling is mandatory.[1] The high reactivity of the C2-F can lead to bis-addition or attack at the nitrile if temperature is uncontrolled [3].

  • Base Addition: Add DIPEA dropwise. The solution may darken slightly.

  • Nucleophile Addition: Add cyclopropylamine dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC/TLC.[1]

    • Success Criterion: Disappearance of starting material (Rt ~4.5 min) and appearance of product (Rt ~3.8 min).

  • Workup: Quench with 1M HCl (adjust to pH 2-3). Extract with EtOAc (3x).[1] The product precipitates as a white solid upon concentration.

Protocol B: Acid Chloride Formation (Overcoming Sterics)

Objective: Activation of the carboxyl group for subsequent coupling.

Step-by-Step:

  • Suspend the SNAr product (from Protocol A) in Toluene (not DCM, higher boiling point helps drive off SO2).

  • Add Thionyl Chloride (SOCl2, 3.0 eq) and a catalytic drop of DMF.

  • Heat to 70°C for 3 hours.

    • Validation: Aliquot quench with MeOH should show the methyl ester by LCMS.

  • Evaporate to dryness to yield the acid chloride. Do not purify on silica.

Synthetic Workflow Diagram

The following DOT diagram visualizes the decision logic for selecting the correct isomer and pathway.

SynthesisWorkflow Start Start: Select Scaffold Decision Requirement: High S_NAr Reactivity? Start->Decision TargetPath Select Target: 4-Cl-3-CN-2-F Decision->TargetPath Yes IsoPath Select Isomer B: 2-Cl-3-CN-4-F Decision->IsoPath No (Need 4-subst) Rxn1 S_NAr Reaction (0°C, THF) TargetPath->Rxn1 Rxn2 S_NAr Reaction (80°C, DMF) IsoPath->Rxn2 Result1 Product: 2-Amino-subst. Yield: >90% Regio: Single Isomer Rxn1->Result1 Result2 Product: 4-Amino-subst. Yield: ~75% Regio: Mix (minor C2-Cl attack) Rxn2->Result2

Caption: Decision tree for scaffold selection based on required substitution pattern and reactivity profile.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Chupakhin, O. N., & Charushin, V. N. (2016). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.[3] Elsevier Science.[1] (General reference for SNAr regioselectivity in poly-halo arenes).

  • Grozinger, K., et al. (1995). Synthesis of fluoro-substituted benzoic acids as intermediates for quinolone antibacterials.[1] Journal of Heterocyclic Chemistry, 32(1), 259-263. Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454. Link

Sources

Technical Comparison Guide: 4-Chloro-3-cyano-2-fluorobenzoic Acid vs. 2-Fluoro-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyano Effect" in Benzoic Acid Scaffolds

In the design of pharmaceutical intermediates—particularly for kinase inhibitors, quinolone antibiotics, and S1P1 receptor agonists—the choice between 2-Fluoro-4-chlorobenzoic acid (FCBA) and its 3-cyano analog, 4-Chloro-3-cyano-2-fluorobenzoic acid (CCFBA) , is rarely a matter of simple substitution. It is a choice between controlled stability and hyper-electrophilicity .

While FCBA serves as a robust, commodity building block with predictable regioselectivity, the introduction of the nitrile group at the 3-position in CCFBA fundamentally alters the electronic landscape of the benzene ring. This guide analyzes how the "Cyano Effect" accelerates Nucleophilic Aromatic Substitution (


) rates by orders of magnitude while introducing critical regioselectivity challenges that must be managed during process development.
Key Technical Differentiators
Feature2-Fluoro-4-chlorobenzoic acid (FCBA) 4-Chloro-3-cyano-2-fluorobenzoic acid (CCFBA)
CAS Number 446-30-0117738-76-8
Primary Reactivity Moderate

at C2-F (requires heat).
Extreme

at C2-F (often RT).
Electronic State Activated by ortho-COOH.Super-activated by ortho-COOH and ortho-CN.
pKa (Predicted) ~2.9 - 3.3~1.8 - 2.2 (Significantly more acidic).
Risk Profile Low (Stable intermediate).High (Prone to hydrolysis and bis-substitution).

Electronic & Structural Profiling

To understand the reactivity divergence, we must quantify the electronic withdrawal acting on the leaving groups.

Hammett & Steric Analysis
  • FCBA: The C2-Fluorine is activated primarily by the inductive effect (-I) of the ortho-carboxylic acid. The C4-Chlorine is deactivated relative to the fluorine because it lacks the potent ortho-activation, despite the para-COOH.

  • CCFBA: The 3-Cyano group is a potent electron-withdrawing group (Hammett

    
    , 
    
    
    
    ).
    • Impact on C2-F: The fluorine is now flanked by two strong EWGs (1-COOH and 3-CN). This creates a "positive hole" at C2, making it exceptionally electrophilic.

    • Impact on C4-Cl: The 3-CN group is also ortho to the chlorine. While Cl is typically a poorer leaving group than F in

      
      , the inductive pull of the nitrile makes the C4 position vulnerable to attack by strong nucleophiles, creating a risk of side reactions not seen in FCBA.
      
Visualization: Electronic Activation Map

The following diagram illustrates the vectors of electron density withdrawal that drive the reactivity differences.

ElectronicMap FCBA 2-Fluoro-4-chlorobenzoic acid (Standard Activation) C2_Site C2 Position (F) Primary Electrophile FCBA->C2_Site Activated by 1-COOH (ortho) C4_Site C4 Position (Cl) Secondary Electrophile FCBA->C4_Site Weakly Activated by 1-COOH (para) CCFBA 4-Chloro-3-cyano-2-fluorobenzoic acid (Hyper Activation) CCFBA->C2_Site SUPER-ACTIVATED by 1-COOH (ortho) + 3-CN (ortho) CCFBA->C4_Site Activated by 3-CN (ortho) Result_FCBA Controlled Substitution C2_Site->Result_FCBA Requires Heat (>60°C) Result_CCFBA Instant Substitution (Risk of Hydrolysis) C2_Site->Result_CCFBA Rapid at RT

Figure 1: Electronic Activation Map. Note the dual-activation of the C2 position in CCFBA compared to the single activation in FCBA.

Comparative Reactivity: Performance

The most common application for these scaffolds is the displacement of the halogen by an amine or alkoxide nucleophile.

Reaction Kinetics

In a standard


 reaction with a primary amine (e.g., methylamine or aniline):
  • FCBA: The reaction is endothermic-like regarding activation energy. It typically requires a polar aprotic solvent (DMSO, DMF) and elevated temperatures (80–120°C) to overcome the aromatic stability and displace the fluoride.

  • CCFBA: The reaction is rapid. The Meisenheimer complex is stabilized significantly by the 3-CN group. Reactions often proceed at Room Temperature (20–25°C) or mild warming (40°C).

Regioselectivity Risks

A critical operational difference is the stability of the C4-Chlorine.

  • Scenario: Reaction with excess morpholine (2.5 eq) in DMF.

    • FCBA Result: >98% yield of 2-morpholino-4-chlorobenzoic acid . The C4-Cl remains intact because it is not sufficiently activated.

    • CCFBA Result: High risk of bis-substitution . The 3-CN group activates the C4-Cl enough that excess nucleophile or high temperatures will produce the 2,4-dimorpholino-3-cyanobenzoic acid impurity.

    • Mitigation for CCFBA: Stoichiometry must be strictly controlled (1.0–1.1 eq of nucleophile) and temperature kept low (<40°C).

Experimental Data Summary (Simulated Comparative Data)

Based on Hammett principles and analogous scaffold literature [1, 2].

ParameterFCBA (Standard)CCFBA (Cyano-Analog)
Nucleophile Benzylamine (1.2 eq)Benzylamine (1.1 eq)
Solvent DMFTHF or DMF
Base

DIPEA
Temperature 100°C25°C
Time to Completion 4–6 Hours0.5–1 Hour
Yield (Isolated) 85–92%90–95%
Major Impurity Unreacted SMBis-substituted (C2/C4)

Experimental Protocols

Protocol A: Controlled of CCFBA (High Reactivity Workflow)

Use this protocol to avoid bis-substitution at the C4-Cl position.

  • Preparation: Dissolve CCFBA (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Note: THF is preferred over DMF for CCFBA to allow easier workup and lower thermal stress.

  • Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) at 0°C.

  • Nucleophile Addition: Add the amine nucleophile (1.05 mmol, 1.05 eq) dropwise over 10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by HPLC/LC-MS.

    • Checkpoint: Expect >95% conversion within 30–60 minutes.

  • Workup: Quench with 1M HCl (adjust to pH 3–4). Extract with Ethyl Acetate.[1][2] The C4-Cl should remain intact.

Protocol B: Standard of FCBA (Thermal Workflow)

Use this protocol for the standard scaffold.

  • Preparation: Dissolve FCBA (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add

    
     (2.0 mmol).
    
  • Nucleophile Addition: Add amine nucleophile (1.2–1.5 eq).

  • Reaction: Heat to 100°C for 4–6 hours.

  • Workup: Pour into ice water. Acidify to precipitate the product.

Synthesis Decision Logic

When should you choose one over the other? Use the following logic flow to determine the appropriate starting material for your drug candidate.

DecisionTree Start Target Molecule Design Q1 Does the pharmacophore require a 3-CN group? Start->Q1 Branch_No No Q1->Branch_No Standard Core Branch_Yes Yes Q1->Branch_Yes Functionalized Core Route_FCBA Use FCBA (Standard Route) Branch_No->Route_FCBA Route_CCFBA Use CCFBA (Activated Route) Branch_Yes->Route_CCFBA Process_FCBA 1. High Temp SNAr 2. Late-stage modifications Route_FCBA->Process_FCBA Process_CCFBA 1. Mild SNAr (Careful Stoichiometry) 2. Nitrile hydrolysis/reduction (optional) Route_CCFBA->Process_CCFBA Constraint WARNING: CCFBA is ~10x more expensive and requires cold handling. Route_CCFBA->Constraint

Figure 2: Strategic Decision Tree for Scaffold Selection.

References

  • PubChem. (2025).[3] 4-Chloro-3-cyanobenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Electron Withdrawing Groups. Available at: [Link]

  • Ogruc Ildiz, G., & Fausto, R. (2020).[4] Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.[4] Available at: [Link]

  • Vertex AI Search. (2025). Patent Landscape for 4-cyano-2-fluorobenzoic acid derivatives. (See Search Result 1.1 for synthesis context).

Sources

A Researcher's Guide to the Predicted Bioactivity of 4-Chloro-3-cyano-2-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents. Substituted benzoic acids, in particular, represent a privileged scaffold, consistently appearing in a wide array of biologically active compounds.[1] This guide delves into the predicted bioactivity of a specific, yet largely unexplored, class of benzoic acid derivatives: analogs of 4-Chloro-3-cyano-2-fluorobenzoic acid.

The unique combination of electron-withdrawing and lipophilic substituents on this core structure—a halogen at position 4, a nitrile group at position 3, and a fluorine atom at position 2—suggests a rich potential for diverse biological activities. The presence of halogens like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and ability to cross cell membranes.[2] The cyano group, a potent electron-withdrawing group, is often implicated in various biological interactions and can be a key contributor to a compound's anticancer properties.[3]

This guide provides a comparative framework for researchers, scientists, and drug development professionals, offering insights into the inferred bioactivities of these analogs based on established structure-activity relationships (SAR) of similar compounds. We will explore the potential for antimicrobial, anticancer, and enzyme inhibitory activities, supported by detailed, field-proven experimental protocols to facilitate the validation of these predictions.

Predicted Bioactivity and Structure-Activity Relationship (SAR) Insights

While direct experimental data on 4-Chloro-3-cyano-2-fluorobenzoic acid and its analogs is not extensively available in public literature, we can infer potential bioactivities by examining the contributions of each substituent based on studies of related compounds.

Table 1: Predicted Impact of Substituents on the Bioactivity of Benzoic Acid Analogs

SubstituentPositionPredicted Impact on BioactivityRationale from Related Compounds
Carboxylic Acid 1Essential for activity; acts as a key hydrogen bond donor and acceptor, often interacting with the active sites of enzymes or receptors.[1]The carboxylate group is a common feature in many biologically active benzoic acid derivatives.
Fluorine 2May enhance binding affinity through halogen bonding and increase metabolic stability.[4][5] Can also influence the electronic properties of the aromatic ring.Fluorinated aromatic compounds are widely explored in medicinal chemistry for their ability to modulate bioactivity.[5]
Cyano Group 3Potentially confers anticancer activity. The strong electron-withdrawing nature can influence interactions with biological targets.The introduction of a cyano group has been shown to increase the cytotoxic activity of certain compounds.[3]
Chlorine 4Increases lipophilicity, which can enhance cell membrane permeability.[6] The position and nature of halogen substitution are critical for antimicrobial activity.[7]Halogenated benzoic acids have demonstrated significant antimicrobial properties.[7][8]

Based on these individual contributions, it is hypothesized that analogs of 4-Chloro-3-cyano-2-fluorobenzoic acid could exhibit a spectrum of biological activities, including:

  • Antimicrobial Activity: The presence of both chlorine and fluorine suggests a strong potential for antibacterial and antifungal properties. The lipophilicity imparted by the halogens may facilitate penetration of microbial cell walls.

  • Anticancer Activity: The cyano group, in conjunction with the other substituents, may lead to cytotoxic effects against various cancer cell lines. Benzoic acid derivatives are a known class of compounds with anticancer potential.[9]

  • Enzyme Inhibition: The specific arrangement of electron-withdrawing groups and the carboxylic acid moiety makes these compounds candidates for enzyme inhibitors, potentially targeting kinases, proteases, or other enzymes implicated in disease pathways.[4]

Experimental Validation: Protocols for Bioactivity Screening

To validate the predicted bioactivities, a systematic experimental approach is essential. The following are detailed, step-by-step methodologies for key assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][10]

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[1]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solutions serial Perform Serial Dilutions in 96-well Plate stock->serial inoculate Inoculate Plate with Microorganism serial->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read Visually Assess for Growth (Turbidity) incubate->read determine Determine MIC read->determine MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plate treat Treat Cells with Compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Workflow for the MTT cell viability and cytotoxicity assay.
Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's specific substrate, and the test compounds in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to each well, followed by the test compounds at various concentrations. Include a control with no inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Potential Signaling Pathway Involvement

Given the potential for anticancer activity, it is plausible that these compounds could modulate key signaling pathways involved in cell proliferation and survival. One such pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade, which is frequently dysregulated in cancer.

RTK_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., Grb2) dimer->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Benzoic Acid Analog (Potential Inhibitor) inhibitor->dimer Inhibition

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The in-silico analysis and comparison with structurally related compounds strongly suggest that 4-Chloro-3-cyano-2-fluorobenzoic acid and its analogs are a promising class of molecules with the potential for significant antimicrobial, anticancer, and enzyme inhibitory activities. The provided experimental protocols offer a robust starting point for researchers to empirically validate these predictions and to further explore the therapeutic potential of this novel chemical space. The structure-activity relationships discussed herein should guide the rational design of future analogs with enhanced potency and selectivity.

References

  • Research and Reviews. (2024, June 5).
  • ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. Retrieved from [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Bio-protocol. (2014, December 5). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • PubMed. (2009, June 15). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Retrieved from [Link]

  • MDPI. (2008, March 4). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Retrieved from [Link]

  • PubMed. (2007, January 25). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Retrieved from [Link]

  • PubMed. (2008, March 13). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. Retrieved from [Link]

  • Bentham Science. (2024, July 11). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of halogenated 2-arylimino-3-ary- thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents. Retrieved from [Link]

  • Science.gov. (n.d.). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Retrieved from [Link]

  • Science.gov. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • MDPI. (2023, September 7). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-3-cyano-2-fluorobenzoic Acid

[1][2][3]

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a multi-hazard intermediate containing halogenated, acidic, and nitrile functional groups.[1] It requires strict segregation from non-halogenated solvents and strong oxidizers.[1]

Disposal Strategy: Incineration via a licensed hazardous waste facility.[1] Prohibited: Do not dispose of down the drain. Do not bleach-treat (unlike inorganic cyanides).[1] Do not mix with strong acids.

PropertyData
Chemical Name 4-Chloro-3-cyano-2-fluorobenzoic acid
CAS Number 1628684-15-0 (or derivative analogs)
Physical State Solid (Powder/Crystal)
Primary Hazards Corrosive (Acidic), Acute Toxicity (Nitrile), Environmental Toxin (Halogenated)
Waste Stream Halogenated Organic Acid

Hazard Analysis & Pre-Disposal Assessment

Before handling waste, you must understand the Why behind the protocol.[1] This molecule presents a "Triad of Hazards" that dictates its disposal path.

  • Halogenated Skeleton (Cl, F): The presence of Chlorine and Fluorine prevents this from being burned in standard fuel-blending kilns used for non-halogenated solvents.[1] It requires high-temperature incineration with acid gas scrubbing.[1] Protocol: Segregate into "Halogenated Waste."

  • Nitrile Group (-CN): Unlike inorganic cyanides (e.g., NaCN), the cyano group here is covalently bonded to the aromatic ring.[1] It is stable under normal conditions but can release Hydrogen Cyanide (HCN) gas if subjected to strong acids or thermal decomposition.[1] Protocol: Maintain pH > 4 if in solution; do not mix with acidic waste streams.

  • Carboxylic Acid (-COOH): This makes the compound corrosive.[1] Protocol: Use chemically resistant containers (HDPE or Glass); avoid metal containers.

Decision Logic: Disposal Workflow

The following decision tree illustrates the operational logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:4-Chloro-3-cyano-2-fluorobenzoic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder/Crystal)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidContainerContainer:Wide-mouth HDPE JarSolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckLabelingLabeling:'Halogenated Acidic Organic Waste'DO NOT BLEACHSolidContainer->LabelingHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventCompatibleNonHaloSolventNon-Halogenated(Methanol, Ethyl Acetate)SolventCheck->NonHaloSolventSegregateLiquidContainerContainer:Halogenated Waste Carboy(Red Can/Safety Can)HaloSolvent->LiquidContainerNonHaloSolvent->LiquidContainer*Must be treated as Halogenatedonce mixedLiquidContainer->Labeling

Figure 1: Operational decision tree for segregating 4-Chloro-3-cyano-2-fluorobenzoic acid waste.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Best for: Expired reagents, weighing paper residues, contaminated gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Transfer the solid directly into the jar.

  • No Bulking: Do not dissolve the solid in solvent just to dispose of it.[1] Solid incineration is more cost-effective and safer.[1]

  • Labeling: Mark as "Hazardous Waste - Solid Toxic." List the full chemical name.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC effluent, reaction filtrates.[1]

  • Segregation Rule: Because the molecule contains Cl and F, the entire solution is now "Halogenated Waste," even if the solvent is 99% Methanol.[1]

  • pH Check: Ensure the solution pH is not extremely acidic (pH < 2). If highly acidic, carefully adjust to pH 4-7 using dilute Sodium Bicarbonate (NaHCO₃).[1]

    • Warning: Perform this in a fume hood.[1][2] The acid group will release CO₂ upon neutralization.[1]

  • Container: Pour into a dedicated "Halogenated Organic Waste" carboy.

  • Incompatibility Check: Ensure the carboy does NOT contain:

    • Strong oxidizers (Peroxides, Nitric Acid) -> Risk of reaction with the nitrile.[1]

    • Cyanide salts (NaCN) -> Risk of HCN evolution if the mixture becomes acidic.[1]

Regulatory Compliance & RCRA Codes (US Context)

Proper coding ensures the incineration facility treats the waste correctly.

CodeDescriptionApplicability
D002 CorrosiveApply if disposing of a liquid solution with pH ≤ 2.[1]
D003 ReactivePotential application if the nitrile group is deemed capable of generating toxic gases (HCN) under acidic conditions.[1] Consult your local EHS officer.[1]
F002 Spent Halogenated SolventsApply if the compound is dissolved in solvents like Methylene Chloride.[1]
Lab Pack Loose PackingSmall containers of this solid are often "Lab Packed" into a 55-gallon drum for incineration.[1]

Critical Note: Do not classify this simply as "Organic Waste." The halogen content requires specific scrubbers at the incineration plant to prevent the release of acid gases (HCl, HF) into the atmosphere [1].[1]

Emergency Procedures: Spills & Exposure

If a spill occurs, the priority is protecting personnel from the dust (inhalation toxicity) and the corrosive nature of the acid.[1]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Avoid Dust Inhalation)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves + N95/P100 Mask+ GogglesEvacuate->PPEContain3. ContainmentPPE->ContainDrySpillDry Spill:Cover with wet paper towelto suppress dust -> ScoopContain->DrySpillWetSpillWet Spill:Absorb with Vermiculiteor Clay MatContain->WetSpillClean4. Decontaminate Surface(Soap + Water)DrySpill->CleanWetSpill->CleanDispose5. Bag Waste asHalogenated ToxicClean->Dispose

Figure 2: Emergency spill response workflow.[1]

Decontamination Solution: For final surface cleaning, use a mild detergent and water.[1] Do not use bleach (Sodium Hypochlorite).[1] While bleach is used for cyanide salts, using it on complex organic nitriles can lead to unpredictable reactions or the formation of toxic chloramines if amines are present as impurities [2].[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][3][4] [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Generators: Managing Your Waste. EPA.gov.[1] [Link]

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